Synthesis and Characterization of N,3,3-Trimethylcyclobutan-1-amine Hydrochloride: A Technical Guide
Executive Summary In modern medicinal chemistry, the incorporation of sp³-rich, conformationally restricted ring systems is a proven strategy to improve the pharmacokinetic profiles of drug candidates. The cyclobutane mo...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern medicinal chemistry, the incorporation of sp³-rich, conformationally restricted ring systems is a proven strategy to improve the pharmacokinetic profiles of drug candidates. The cyclobutane motif, in particular, offers unique vectors for substituents while enhancing metabolic stability. This whitepaper provides a comprehensive, field-tested methodology for the synthesis of N,3,3-trimethylcyclobutan-1-amine hydrochloride (CAS 1803572-39-5)[1], a highly valuable secondary amine building block derived from 3,3-dimethylcyclobutan-1-one[2].
Designed for researchers and process chemists, this guide emphasizes mechanistic causality, in-process controls, and a self-validating isolation strategy to overcome the specific physicochemical challenges of this molecule.
Retrosynthetic Strategy & Mechanistic Rationale
The most scalable and atom-economical route to access N,3,3-trimethylcyclobutan-1-amine is the direct reductive amination of 3,3-dimethylcyclobutan-1-one with methylamine.
As an experienced application scientist, the critical decision in this pathway is the choice of the reducing agent. While sodium cyanoborohydride (NaBH₃CN) is a classical choice, it generates toxic byproducts (HCN gas) and requires strict pH control. Instead, Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) is selected. STAB is uniquely chemoselective; the electron-withdrawing acetoxy groups reduce the nucleophilicity of the hydride, ensuring it reduces the highly electrophilic iminium ion rapidly while leaving the unreacted cyclobutanone intact ()[3].
Mechanistic Pathway
Mechanistic pathway of the chemoselective reductive amination using STAB.
Experimental Workflow: The Core Protocol
The synthesis of low-molecular-weight aliphatic amines presents a distinct challenge: volatility . The free base, N,3,3-trimethylcyclobutan-1-amine (CAS 1507126-29-5), has a low boiling point. Standard protocols that involve evaporating the extraction solvent to dryness routinely result in catastrophic yield losses. The protocol below is designed as a self-validating system : it utilizes direct salt precipitation to simultaneously isolate the product, prevent evaporative loss, and chemically purify the amine from non-basic impurities.
Synthetic Workflow Diagram
Synthetic workflow for N,3,3-trimethylcyclobutan-1-amine hydrochloride.
Charge a flame-dried round-bottom flask with 3,3-dimethylcyclobutan-1-one (1.0 equiv) and anhydrous DCM (0.2 M concentration).
Add methylamine hydrochloride (1.5 equiv) followed by TEA (1.5 equiv).
Causality Note: Using the hydrochloride salt of methylamine rather than a gas or aqueous solution allows for precise stoichiometric control and minimizes the introduction of water, which would push the hemiaminal equilibrium backward.
Stir the suspension at 25 °C for 2 hours.
IPC (In-Process Control): Analyze an aliquot via GC-FID or ¹H NMR to confirm the disappearance of the ketone α-protons (~2.8-3.1 ppm) and the formation of the imine/iminium intermediate.
Step 2: Chemoselective Reduction
Cool the reaction mixture to 0 °C using an ice bath.
Add STAB (1.5 equiv) portion-wise over 15 minutes to control the mild exotherm.
Remove the ice bath and allow the reaction to stir at ambient temperature for 12 hours.
IPC Validation: TLC (Ninhydrin stain) or LC-MS should indicate complete conversion to the secondary amine.
Step 3: Workup & Self-Validating Isolation
Quench the reaction carefully with saturated aqueous NaHCO₃ (gas evolution will occur) and stir for 30 minutes to destroy unreacted STAB.
Transfer to a separatory funnel and extract the aqueous layer with DCM (3x).
Wash the combined organic layers with brine and dry over anhydrous Na₂SO₄.
CRITICAL STEP: Filter the drying agent, but DO NOT evaporate the DCM. Evaporating the solvent will result in the loss of the volatile free base.
To the dried DCM solution, add 4M HCl in 1,4-dioxane (1.2 equiv based on theoretical yield) dropwise under vigorous stirring.
A white precipitate of N,3,3-trimethylcyclobutan-1-amine hydrochloride will immediately form. This selective precipitation acts as a self-validating purification step; unreacted ketone and non-basic byproducts remain completely soluble in the DCM/dioxane mixture.
Filter the precipitate, wash with cold diethyl ether, and dry under high vacuum to afford the pure target compound.
Quantitative Data & Process Optimization
The following table summarizes the optimization parameters, highlighting the rationale behind the chosen conditions to ensure maximum yield and purity.
Parameter
Selected Choice
Rationale & Causality
Typical Yield
Reducing Agent
NaBH(OAc)₃ (STAB)
High chemoselectivity for iminium over ketone; avoids toxic HCN byproducts associated with NaBH₃CN.
85–92%
Solvent System
Dichloromethane (DCM)
Excellent solubility profile for STAB; chemically inert to the reduction conditions.
N/A
Amine Source
MeNH₂·HCl + TEA
Provides accurate stoichiometry; significantly easier and safer to handle than gaseous methylamine.
N/A
Isolation Method
Direct HCl Precipitation
Prevents evaporative loss of the highly volatile free base (MW 113.2 g/mol ); acts as a chemical purification step.
>95% recovery
References
Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures.
Source: The Journal of Organic Chemistry, 61(11), 3849-3862 (1996).[3]
URL:[Link]
Solubility Dynamics of N,3,3-Trimethylcyclobutan-1-amine Hydrochloride in Organic Solvents: A Technical Guide
Executive Summary For researchers and drug development professionals, understanding the solubility profile of early-stage pharmacophores and building blocks is critical for optimizing synthetic routes, purification proce...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
For researchers and drug development professionals, understanding the solubility profile of early-stage pharmacophores and building blocks is critical for optimizing synthetic routes, purification processes, and formulation strategies. N,3,3-trimethylcyclobutan-1-amine hydrochloride (CAS: 1803572-39-5) is a highly specialized secondary amine salt featuring a lipophilic cyclobutane core. This whitepaper provides an in-depth mechanistic analysis of its solubility in various organic solvents, driven by thermodynamic principles, and outlines self-validating experimental protocols for precise solubility determination.
Chemical Profiling & Solvation Thermodynamics
To predict and manipulate the solubility of N,3,3-trimethylcyclobutan-1-amine hydrochloride, one must first deconstruct its structural dichotomy. The molecule consists of two competing domains:
The Lipophilic Core: A 3,3-dimethylcyclobutane ring and an N-methyl group. These aliphatic moieties interact favorably with non-polar solvents via London dispersion forces.
The Ionic Headgroup: The secondary amine hydrochloride salt (
R2NH2+Cl−
).
Despite the presence of the lipophilic cyclobutane ring, the thermodynamic behavior of this compound is overwhelmingly dictated by its high crystal lattice energy. The strong electrostatic attraction between the protonated amine and the chloride anion means that dissolution can only occur if the solvent provides sufficient solvation energy to overcome this lattice network.
As observed in similar amine hydrochlorides like [1] and [2], the "like dissolves like" principle for salts requires solvents with high dielectric constants (
ε
) or strong hydrogen-bond donating/accepting capabilities. Non-polar solvents simply lack the thermodynamic driving force to disrupt the ionic lattice, rendering the compound largely insoluble in aliphatic and aromatic hydrocarbons.
Quantitative Solubility Profile in Organic Solvents
The table below synthesizes the predicted solubility data for N,3,3-trimethylcyclobutan-1-amine hydrochloride across various organic solvent classes. This data is extrapolated from the established physicochemical behavior of structurally analogous [3].
Solvent Category
Specific Solvent
Dielectric Constant (
ε
)
Predicted Solubility Range
Primary Solvation Mechanism (Causality)
Polar Protic
Methanol
32.7
> 50 mg/mL (Highly Soluble)
Strong H-bond donation to
Cl−
; dipole-ion interaction with the cation.
Polar Protic
Ethanol
24.5
20 - 50 mg/mL (Soluble)
Moderate H-bond donation; slightly hindered by the ethyl chain compared to methanol.
Polar Aprotic
DMSO
46.7
> 50 mg/mL (Highly Soluble)
High
ε
severely weakens the ionic bond; strong cation solvation via the sulfoxide oxygen.
Polar Aprotic
DMF
36.7
20 - 50 mg/mL (Soluble)
Cation solvation via the carbonyl oxygen; effective disruption of the crystal lattice.
Moderately Polar
Dichloromethane
9.1
1 - 5 mg/mL (Slightly Soluble)
Weak dipole interactions. The 3,3-dimethyl groups provide minor lipophilic assistance here.
Non-Polar
Ethyl Acetate
6.0
< 1 mg/mL (Very Slightly Soluble)
Insufficient dielectric constant to separate the ion pair, despite weak H-bond accepting ability.
Non-Polar
Hexane / Heptane
~1.9
< 0.1 mg/mL (Insoluble)
Complete inability to disrupt the ionic lattice; dispersion forces are insufficient for dissolution.
Note: As a secondary amine hydrochloride, this compound is inherently hygroscopic. Moisture absorption from the atmosphere can artificially inflate apparent solubility by forming localized aqueous micro-domains within the organic solvent.
Self-Validating Experimental Protocols
To ensure scientific integrity, solubility testing must not rely solely on subjective visual inspection. The following protocols are designed as self-validating systems , incorporating built-in controls to eliminate false positives caused by colloidal micro-suspensions or filter binding.
Purpose: Rapidly establish the solubility tier of the compound in a target solvent.
Preparation: Aliquot exactly 10.0 mg of N,3,3-trimethylcyclobutan-1-amine HCl into a tared 2 mL glass HPLC vial. Conduct this in a humidity-controlled environment (RH < 30%) to prevent moisture-induced mass errors.
Titration: Add the target organic solvent in 100 µL increments using a calibrated positive-displacement micropipette.
Agitation: Vortex for 60 seconds, followed by sonication for 5 minutes at 25°C after each addition to overcome the activation energy of dissolution.
Visual Inspection: Observe the solution against a dual black/white background. Record the volume at which the solution appears completely transparent.
Self-Validation Step (Critical): Visual clarity can be deceptive due to refractive index matching or micro-suspensions. To validate, centrifuge the "clear" solution at 10,000 x g for 10 minutes. Transfer exactly 50 µL of the upper supernatant to a pre-weighed aluminum pan. Evaporate the solvent under a gentle nitrogen stream and re-weigh. The back-calculated mass must match the theoretical dissolved concentration. If it is lower, the initial visual assessment was a false positive.
Purpose: Precisely quantify the maximum equilibrium solubility in marginal solvents (e.g., Dichloromethane, Ethyl Acetate).
Saturation: Suspend an excess amount (e.g., 20.0 mg) of the API in 1.0 mL of the target solvent in a sealed vial.
Equilibration: Place the vial on a thermoshaker at exactly 25.0°C and 800 RPM for 24 hours. Causality: 24 hours is required to transition from the kinetic dissolution rate to the true thermodynamic equilibrium state.
Filtration & Self-Validation: Draw the suspension into a syringe and filter through a 0.22 µm PTFE syringe filter. Discard the first 200 µL of the filtrate. Causality: Discarding the initial volume saturates any non-specific binding sites on the PTFE membrane, ensuring the subsequent collected volume accurately represents the solution concentration.
Quantitation: Dilute the collected filtrate 1:100 in the HPLC mobile phase and quantify via HPLC-UV against a validated standard calibration curve (R² > 0.999).
Solubility Optimization Workflow
The following diagram illustrates the logical decision tree for processing amine hydrochlorides through a solubility screening pipeline.
Fig 1: Systematic workflow for determining amine hydrochloride solubility in organic solvents.
Conclusion
The solubility of N,3,3-trimethylcyclobutan-1-amine hydrochloride is heavily biased toward polar protic and polar aprotic solvents due to the high energy requirements needed to solvate its ionic crystal lattice. While the cyclobutane ring offers a degree of lipophilicity, it is insufficient to drive solubility in non-polar media like hexane or ethyl acetate. By utilizing the self-validating protocols outlined above, researchers can accurately map the solubility landscape of this building block, thereby preventing downstream precipitation issues during complex organic syntheses or formulation development.
References
PubChem. "Florfenicol amine (hydrochloride)". National Center for Biotechnology Information. Available at:[Link]
PubChem. "Trioctylamine hydrochloride". National Center for Biotechnology Information. Available at:[Link]
Foundational
N,3,3-Trimethylcyclobutan-1-amine Hydrochloride: A Technical Whitepaper on Stability Kinetics and Storage Architecture
Executive Summary N,3,3-trimethylcyclobutan-1-amine hydrochloride (CAS: 1803572-39-5) is a sterically hindered, secondary cycloalkylamine widely utilized as a highly specific building block in pharmaceutical drug discove...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
N,3,3-trimethylcyclobutan-1-amine hydrochloride (CAS: 1803572-39-5) is a sterically hindered, secondary cycloalkylamine widely utilized as a highly specific building block in pharmaceutical drug discovery and organic synthesis[1]. While the cyclobutane ring provides unique conformational rigidity and metabolic resistance, the secondary amine moiety introduces specific physicochemical vulnerabilities.
As a Senior Application Scientist, the approach to handling this compound cannot rely on passive storage. It requires a proactive, mechanistic understanding of its degradation pathways. This whitepaper deconstructs the physical chemistry of this specific amine hydrochloride, detailing the causality behind its environmental sensitivities, and establishes self-validating protocols for its handling, forced degradation, and long-term storage.
Physicochemical Profiling & Causality of Salt Selection
The decision to isolate and store this compound as a hydrochloride (HCl) salt rather than a free base is rooted in fundamental thermodynamics. Free secondary amines possess an active nitrogen lone pair, making them highly susceptible to rapid atmospheric oxidation and volatilization. Protonation via hydrochloric acid neutralizes this lone pair, drastically increasing the activation energy required for oxidative degradation.
However, this stabilization introduces a critical trade-off: hygroscopicity . Salts of mineral acids are highly polar, creating a thermodynamic driving force for atmospheric water adsorption[2].
Table 1: Quantitative Physicochemical Profile
Parameter
Value / Characteristic
Analytical Causality & Impact
Chemical Name
N,3,3-trimethylcyclobutan-1-amine HCl
Steric bulk at the 3-position restricts ring-opening, but the N-methyl group remains reactive.
Dictates the pH required to maintain protonation in solution-state assays[3].
Mechanistic Pathways of Degradation (The "Why")
Understanding how a compound degrades dictates how we protect it. N,3,3-trimethylcyclobutan-1-amine hydrochloride is primarily threatened by three interconnected pathways:
Moisture-Driven Microenvironmental Shifts: The polar HCl salt acts as a desiccant, pulling moisture from the air. This localized water uptake creates a saturated micro-solution on the crystal surface, drastically lowering the microenvironmental pH. This acidic, aqueous microenvironment accelerates the hydrolysis of trace impurities and destabilizes the crystal lattice[2].
Excipient-Driven N-Formylation (Maillard Reactivity): A critical and often-overlooked degradation pathway for secondary amine hydrochlorides is their profound reactivity with reducing carbohydrates (e.g., lactose). Even in the solid state, trace moisture catalyzes a Maillard reaction between the secondary amine and the sugar, yielding stable, unwanted N-formyl degradation products[4].
Solution-State Nucleophilicity: When dissolved for analytical testing or synthesis, the stability of the compound is strictly pH-dependent. If the solution pH approaches the amine's pKa, the nitrogen is deprotonated, restoring its nucleophilicity and triggering rapid degradation or unwanted cyclization side-reactions[3].
Fig 1: Degradation pathways of secondary amine hydrochlorides under environmental stress.
To establish a trustworthy stability-indicating assay (SIA), the compound must be subjected to forced degradation. The following protocol is designed as a self-validating system to ensure analytical accuracy.
Protocol 1: Forced Degradation Methodology
Objective: Generate controlled degradation products to validate HPLC-UV/MS resolution capabilities.
Stock Preparation: Dissolve 1.0 mg/mL of the API in a 50:50 Acetonitrile:Water diluent. Causality: Ensure complete solvation while maintaining a neutral baseline pH.
Acidic/Basic Stress:
Acid: Mix 1 mL stock with 1 mL 0.1M HCl. Heat at 60°C for 24 hours.
Base: Mix 1 mL stock with 1 mL 0.1M NaOH. Heat at 60°C for 24 hours. Causality: Base stress forces deprotonation, testing the oxidative limits of the free amine[3].
Oxidative Stress: Mix 1 mL stock with 1 mL 3% H₂O₂. Incubate at room temperature for 24 hours.
Neutralization & Analysis: Neutralize all samples to pH 7.0 prior to injection to protect the HPLC column silica. Analyze via HPLC-DAD-MS.
Self-Validation Mechanism (Mass Balance Check):
The protocol validates itself through mass balance. The sum of the parent peak area and all degradant peak areas must equal 95%–105% of the initial unstressed control peak area. If the mass balance falls below 95%, it mathematically proves the formation of volatile degradants (escaping the vial) or highly polar degradants bypassing the detector, triggering a mandatory orthogonal analysis (e.g., GC-MS).
Stable below melting point if kept strictly anhydrous.
Optimized Storage & Handling Architecture
Because moisture is the primary catalyst for both microenvironmental pH shifts[2] and Maillard reactions[4], storage cannot be passive.
Protocol 2: The Self-Validating Handling Workflow
Objective: Prevent moisture ingress during repeated container accessing.
Thermal Equilibration: Upon removal from cold storage (-20°C), the sealed container MUST equilibrate to room temperature for a minimum of 60 minutes before opening. Causality: Opening a cold vial in ambient air causes instantaneous condensation of atmospheric moisture directly onto the hygroscopic powder.
Inert Atmosphere Handling: Open the container only within a glovebag or dry-box purged with Argon or dry Nitrogen.
Post-Use Sealing: Backfill the headspace of the vial with Argon (which is heavier than air and displaces oxygen/moisture). Seal the cap with Parafilm.
Secondary Containment: Place the vial inside a secondary moisture-barrier bag containing fresh indicating silica gel.
Self-Validation Mechanism (Environmental Tracking):
A cobalt-free Humidity Indicator Card (HIC) must be sealed within the secondary containment bag. If the 10% Relative Humidity (RH) spot transitions from blue to pink, the storage protocol has failed. This visual trigger immediately invalidates the batch for sensitive reactions and mandates a Karl Fischer (KF) titration to precisely quantify the water content before use.
Fig 2: Self-validating storage and handling workflow for hygroscopic amine hydrochlorides.
References
Sigma-Aldrich. "N,3,3-Trimethylcyclobutan-1-amine hydrochloride | 1803572-39-5". Sigma-Aldrich Product Catalog. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFRyflJhEOp_GSaQEi_hNyv8JtGmUZAkkqDF-1mFi20LpxKB1BVUQ3emL-P-c0_mwfgHHWXTx7SinfyTNkHN-oG25Xx89dldKnRn-CtZFP6CGQ51RN2_caWr13Q7h-JPuAi9SxGK9gnPjFwjj3j3kj-hQNtqxNjaeKaBUW6zN-U]
Benchchem. "Bis(2-chloroethyl)amine Hydrochloride Stability in Solution". Benchchem Technical Support Center. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGVGAZCo-0h_DMMIxkvImnBeg_ddLTxDYWINh-S5fFNhP_0jzG-q5IhbKF-Jw-VJZdSL3kEtL70FmNqJp8SVLU7gqEW047J1L-mpGWF1x23MpY8fCkhH2spBf3cOmn_jNZNYuEOBCufdRUnJcY6MFjoncrxyQdqYPVt8AIDfd_j40cIM2N8cmTpNsfNQTWiZQzeQ2mk47mdPsSy-v7p8APbdSN8-KWaKGEFah_NbU9CfQ==]
Wirth, D. D., et al. "Maillard reaction of lactose and fluoxetine hydrochloride, a secondary amine". PubMed / Journal of Pharmaceutical Sciences. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGs45mf3tYsjLGBWJH93PSLH16G_IZpTQAnjeyBMBGhcRpY4UWnvpMCbyCJ4ziygX7IqVVUeL4VdAubYe1eUI7JCj2r8n15_8KwAHBQ6cDfzfSOcSZTfSmuM2xhT60llmKRHg==]
Gupta, D., et al. "Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations". Molecules (MDPI). Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFru4QN3Qk6in5xuTYkZ-tanonjQOJk-YOMarPBc5abaSr6Bxvu2Nf6_VjGG9behBW1tcnJWj3YSWSqvY9l_kATLv7NN2oiV2VrsuBs2mIbdLGThdw1SxgAW6cTHpftl3hBaQ==]
The Strategic Utility of Substituted Cyclobutane Amines in Modern Drug Discovery: A Technical Whitepaper
Executive Summary & Rationale As a Senior Application Scientist navigating the complexities of modern drug design, I frequently encounter the limitations of traditional planar, sp2-hybridized aromatic rings. While histor...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Rationale
As a Senior Application Scientist navigating the complexities of modern drug design, I frequently encounter the limitations of traditional planar, sp2-hybridized aromatic rings. While historically foundational, these flat scaffolds often suffer from poor aqueous solubility, off-target promiscuity, and severe metabolic liabilities. The strategic shift towards increasing the fraction of sp3-hybridized carbons (Fsp3) has brought strained carbocycles to the forefront of medicinal chemistry.
Among these, substituted cyclobutane amines have emerged as highly privileged bioisosteres. Unlike flexible acyclic amines or larger, conformationally fluid cycloalkanes (like cyclohexane), the cyclobutane ring possesses a unique puckered geometry with a dihedral angle of approximately 30° and a substantial ring strain of 26.3 kcal/mol (1). This structural rigidity restricts the conformational freedom of the attached amine, effectively lowering the entropic penalty upon binding to a target receptor. Furthermore, the strategic substitution of cyclobutanes (e.g., with fluorine atoms) can drastically alter the amine's pKa, improving membrane permeability and shielding the molecule from Cytochrome P450 (CYP450) mediated oxidative metabolism (2).
Workflow for bioisosteric replacement using cyclobutane amines.
Biological Activity Profiles Across Therapeutic Areas
Oncology: Escaping Metabolic Clearance (The Ivosidenib Paradigm)
In targeted oncology, the development of Ivosidenib (Tibsovo), a first-in-class mutant IDH1 inhibitor, serves as a masterclass in cyclobutane utility. Early lead compounds utilized a cyclohexyl amine motif, which suffered from rapid metabolic clearance due to CYP-mediated oxidation of the flexible, hydrogen-rich cyclohexane chair.
By replacing the cyclohexyl amine with a difluorocyclobutyl amine , researchers achieved two critical outcomes:
Steric and Electronic Shielding: The cyclobutane ring has fewer C-H bonds, and the puckered ring strain increases the s-character of the exocyclic C-H bonds, making them harder to abstract by iron-oxo CYP species. The addition of gem-difluoro substitution exerts a strong electron-withdrawing inductive effect, further deactivating the ring towards oxidation.
pKa Modulation: The electron-withdrawing fluorines lower the basicity of the adjacent amine, enhancing passive membrane permeability and intracellular target engagement.
Mechanism of mutant IDH1 inhibition by cyclobutane amine derivatives.
Central Nervous System (CNS) Therapeutics
Cyclobutane amines are highly privileged in CNS drug discovery due to their compact 3D volume and tunable lipophilicity, which are prerequisites for crossing the Blood-Brain Barrier (BBB). For example, 3,3-diphenylcyclobutylamines have been extensively characterized as potent monoamine reuptake inhibitors and central stimulants. The tertiary amine derivatives strongly decrease the accumulation of noradrenaline (NA) and serotonin (5-HT) in brain slices, driving robust motor stimulation via dopamine release (3). The rigid cyclobutane core precisely vectors the diphenyl groups into the hydrophobic pockets of the monoamine transporters.
Integrin Antagonism
In the development of Arg-Gly-Asp (RGD)-mimetic integrin antagonists for cancer therapy, the cyclobutane scaffold is utilized to strictly control the spatial orientation of the Arg and Asp mimetic sidechains. The predictable pharmacokinetics and metabolic stability of the four-membered ring make it a superior central scaffold compared to flexible alkyl chains (4).
Quantitative Data: Scaffold Comparisons
To rationally select a bioisostere, we must compare the physicochemical properties of the ring systems. The table below summarizes the structural and metabolic parameters that drive the decision to utilize substituted cyclobutane amines.
To ensure scientific integrity, every protocol utilized in our laboratories must be a self-validating system. This means embedding internal controls that prove the causality of the observed results.
Protocol 1: In Vitro Human Liver Microsome (HLM) Stability Assay
Objective: To quantitatively validate that replacing a cyclohexyl amine with a cyclobutane amine reduces CYP450-mediated metabolic clearance.
Causality Rationale: We use an NADPH regenerating system because CYP450 enzymes obligately require NADPH as an electron donor for oxidative catalysis. By including a "No-NADPH" control, we can definitively prove that any observed degradation is CYP-mediated, rather than due to chemical instability in the buffer.
Step-by-Step Methodology:
Preparation: Thaw Human Liver Microsomes (HLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4). Causality: pH 7.4 ensures the cyclobutane amine is in its physiological protonation state, which governs its binding to the lipophilic CYP active site.
Incubation Setup: In a 96-well plate, combine HLM (final concentration 0.5 mg/mL protein) and the test cyclobutane amine (final concentration 1 µM) in the phosphate buffer.
Self-Validation Controls:
Positive Control: Verapamil (known high clearance).
Negative Control: Warfarin (known low clearance).
Mechanistic Control: Test compound + HLM + Buffer (No NADPH).
Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding the NADPH regenerating system (1 mM final concentration).
Termination: At specific time points (0, 5, 15, 30, 45 minutes), extract 50 µL of the reaction mixture and immediately quench it in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: Cold acetonitrile instantly denatures the CYP enzymes and precipitates proteins, freezing the kinetic timepoint.
Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound. Calculate the intrinsic clearance (
CLint
).
Protocol 2: Photochemical Difluoroalkylation of Bicyclobutanes
Objective: To synthesize complex difluoromethyl-substituted cyclobutane amines via green chemistry (5).
Causality Rationale: The synthesis of highly substituted cyclobutanes is thermodynamically challenging. By using a highly strained bicyclo[1.1.0]butane precursor, the release of ring strain acts as the thermodynamic driving force for the radical addition, allowing the reaction to proceed at room temperature under visible light.
Step-by-Step Methodology:
Reagent Assembly: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the bicyclobutane amine precursor (0.2 mmol), the difluoroalkyl radical source (0.3 mmol), and a photocatalyst (e.g., fac-Ir(ppy)3, 1 mol%).
Solvent & Degassing: Dissolve the mixture in dry, degassed acetonitrile (2.0 mL). Perform three freeze-pump-thaw cycles and backfill with Argon. Causality: Oxygen is a potent radical scavenger; removing it is strictly required to prevent quenching of the photoredox cycle.
Self-Validation Controls: Set up two parallel control tubes: one wrapped in aluminum foil (Dark Control) and one lacking the photocatalyst. Causality: If product forms in either control, the mechanism is not photoredox-driven, invalidating the mechanistic hypothesis.
Irradiation: Irradiate the reaction mixture with a 440-460 nm Blue LED at room temperature for 12 hours.
Purification: Remove the solvent in vacuo and purify the crude residue via flash column chromatography (Silica gel, EtOAc/Hexanes) to isolate the functionalized cyclobutane amine.
References
The Rising Star of Saturated Scaffolds: Validating Cyclobutane as a Bioisostere for Arom
Cyclobutanes in Small-Molecule Drug Candidates
N
Cyclobutane Deriv
Antidepressant Agents. 9. 3,3-Diphenylcyclobutylamines, a New Class of Central Stimulants
Journal of Medicinal Chemistry / NIH
Synthesis and Biological Evaluation of Cyclobutane-Based β3 Integrin Antagonists
MDPI
Photochemical selective difluoroalkylation reactions of bicyclobutanes
Green Chemistry / RSC Publishing
in silico modeling of N,3,3-trimethylcyclobutan-1-amine hydrochloride interactions
Title: In Silico Modeling of N,3,3-Trimethylcyclobutan-1-amine Hydrochloride Interactions: A Technical Guide for Fragment-Based Lead Optimization Executive Summary: Escaping Flatland with Cyclobutanes The modern drug dis...
Author: BenchChem Technical Support Team. Date: March 2026
Title: In Silico Modeling of N,3,3-Trimethylcyclobutan-1-amine Hydrochloride Interactions: A Technical Guide for Fragment-Based Lead Optimization
Executive Summary: Escaping Flatland with Cyclobutanes
The modern drug discovery paradigm emphasizes the incorporation of sp3-hybridized carbon atoms to improve physicochemical properties, solubility, and clinical success rates[1]. The compound N,3,3-trimethylcyclobutan-1-amine hydrochloride (CAS: 1803572-39-5)[2] represents a highly optimized fragment building block that leverages the unique geometry of the cyclobutane ring. Unlike planar aromatic systems, cyclobutanes introduce a distinct three-dimensional (3D) character, offering conformational restriction, enhanced metabolic stability, and precise vector projection of pharmacophores[3]. This whitepaper provides a rigorous, self-validating in silico framework for modeling the interactions of the N,3,3-trimethylcyclobutan-1-amine moiety within biological targets.
The Causality of Conformation:
The cyclobutane ring possesses a significant ring strain of approximately 26.3 kcal/mol[1]. To alleviate torsional eclipsing interactions between adjacent hydrogen atoms, the ring deviates from planarity and adopts a folded, "puckered" conformation with a dihedral angle of 25–30°[1]. In N,3,3-trimethylcyclobutan-1-amine, the 3,3-dimethyl substitution induces a pronounced Thorpe-Ingold effect[1]. This steric bulk compresses the C2-C3-C4 bond angle, further rigidifying the puckered state and locking the N-methylamine group at position 1 into a highly specific spatial vector.
Protocol 1: QM Conformational Analysis Workflow
Molecular mechanics (MM) often fails to accurately capture the puckered minima of highly strained rings due to complex electron correlation. A QM-driven approach is mandatory.
System Preparation: Import the SMILES string (CC1(C)CC(NC)C1) and generate the 3D structure. Use Epik to assign the protonation state at pH 7.4. The secondary amine will be protonated (pKa ~9.8), reflecting its physiological hydrochloride salt form[2].
Conformational Search: Perform an initial low-mode conformational search using the OPLS4 force field to generate a diverse ensemble of ring-puckered and N-methyl rotamers.
DFT Optimization: Subject the top 5 MM conformers to Density Functional Theory (DFT) optimization using the B3LYP functional and 6-31G** basis set. Incorporate a Poisson-Boltzmann implicit solvent model (water) to stabilize the protonated amine.
Frequency Analysis: Confirm that the optimized geometries are true local minima by verifying the absence of imaginary frequencies.
Computational workflow for QM conformational profiling of the cyclobutane moiety.
Pharmacophore Mapping & Molecular Docking
Interaction Causality:
When incorporated into a larger lead molecule, the N,3,3-trimethylcyclobutan-1-amine moiety serves a dual purpose. The protonated secondary amine acts as a potent hydrogen bond donor and electrostatic anchor, frequently forming salt bridges with acidic residues (e.g., Aspartate in GPCR orthosteric sites or Glutamate in kinase hinge regions). Conversely, the 3,3-dimethyl groups act as a bulky, lipophilic wedge[3]. The rigid cyclobutane core ensures that when the amine is anchored, the dimethyl groups are forcefully projected into adjacent hydrophobic sub-pockets (e.g., Val/Leu/Ile clusters), maximizing van der Waals contacts without paying the entropic penalty associated with flexible alkyl chains[1].
Protocol 2: Induced-Fit Docking (IFD)
Receptor Preparation: Process the target crystal structure using the Protein Preparation Wizard. Optimize hydrogen bond networks and minimize the structure (heavy atom RMSD < 0.3 Å).
Grid Generation: Center the docking grid on the known acidic anchor residue (e.g., Asp). Ensure the bounding box is large enough (≥ 15 Å) to accommodate the cyclobutane moiety.
Docking Execution: Run Glide SP (Standard Precision) docking. Apply an Induced-Fit protocol where residues within 5.0 Å of the cyclobutane ligand are temporarily softened (van der Waals scaling = 0.5) to allow the bulky 3,3-dimethyl groups to carve out their optimal lipophilic pocket.
Refinement: Perform Prime side-chain prediction and backbone minimization on the complex to yield the final predicted binding pose.
Molecular Dynamics (MD) & Free Energy Perturbation (FEP)
Thermodynamic Causality:
The primary advantage of the cyclobutane ring over acyclic analogs (e.g., N-methylpropan-1-amine) is entropic (
ΔS
). A flexible propyl chain possesses multiple rotatable bonds, which must be "frozen" upon binding, resulting in a severe entropic penalty. The N,3,3-trimethylcyclobutan-1-amine fragment is pre-organized[1]. To rigorously quantify this entropic benefit, Free Energy Perturbation (FEP) is employed.
Protocol 3: Relative Binding Free Energy (RBFE) via FEP+
System Setup: Solvate the docked complex in a TIP3P water box with a 10 Å buffer. Neutralize the system with 0.15 M NaCl.
Dual Topology Construction: Map the atoms of the acyclic analog (N-methylpropan-1-amine) to the cyclobutane analog. The core N-methylamine remains the same, while the propyl chain is alchemically mutated into the 3,3-dimethylcyclobutane ring.
Lambda Window Generation: Discretize the alchemical transformation into 16–24
λ
(lambda) windows.
MD Production: Equilibrate each window, followed by a 5–10 ns production run in the NPT ensemble (300 K, 1.013 bar).
Analysis: Calculate the relative binding free energy (
ΔΔG
) using the Multistate Bennett Acceptance Ratio (MBAR). A negative
ΔΔG
validates the entropic superiority of the cyclobutane restriction.
Free Energy Perturbation (FEP) pipeline for evaluating cyclobutane restriction.
In Silico ADMET & Metabolic Stability Prediction
Metabolic Causality:
Cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP2D6, rapidly oxidize exposed, flexible alkyl chains. The incorporation of a cyclobutane ring significantly alters the metabolic landscape[4]. The sp3-rich, sterically hindered nature of the cyclobutane core, combined with the extreme steric blockade provided by the 3,3-dimethyl groups, prevents the CYP heme-oxo species from accessing the
α
and
β
carbons[1]. This shifts the metabolic soft spot, dramatically increasing the intrinsic clearance (
CLint
) half-life.
Table 1: Comparative In Silico Profiling
Parameter
N,3,3-Trimethylcyclobutan-1-amine
N-Methylpropan-1-amine (Acyclic)
Causality / Implication
Fraction sp3 (
Fsp3
)
1.0
1.0
Both highly saturated, adhering to "escape from flatland" principles[1].
Ring Strain Energy
~26.3 kcal/mol
0 kcal/mol
Drives the puckered conformation and limits structural flexibility[1].
Rotatable Bonds
1 (Exocyclic N-CH3)
3
Reduced entropic penalty (
ΔS
) upon target binding[3].
Predicted pKa
~9.8
~10.6
Slightly lower basicity due to ring strain and inductive effects.
CYP450 Liability
Low
High
Steric hindrance from 3,3-dimethyl groups blocks
α
-oxidation[4].
A Technical Guide to the Physicochemical Properties of N,3,3-trimethylcyclobutan-1-amine hydrochloride for Drug Discovery Professionals
Introduction: The Role of Saturated Scaffolds in Modern Drug Design In the landscape of medicinal chemistry, there is a progressive shift away from planar, aromatic structures towards three-dimensional (3D) molecular sca...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Role of Saturated Scaffolds in Modern Drug Design
In the landscape of medicinal chemistry, there is a progressive shift away from planar, aromatic structures towards three-dimensional (3D) molecular scaffolds. This evolution is driven by the need to access novel chemical space, enhance compound specificity, and improve physicochemical properties. The cyclobutane moiety has emerged as a particularly valuable scaffold, offering a unique combination of conformational rigidity and metabolic stability.[1][2] Unlike more flexible cycloalkanes, the cyclobutane ring adopts a distinct puckered conformation, which can be leveraged to orient substituents in precise vectors, potentially improving binding affinity and selectivity for biological targets.[3]
This guide provides a comprehensive technical overview of N,3,3-trimethylcyclobutan-1-amine hydrochloride (CAS No: 2138586-43-1), a substituted cyclobutane building block.[4] As an amine salt, it offers practical advantages in terms of handling, stability, and aqueous solubility, making it an attractive starting point for library synthesis and lead optimization campaigns. We will delve into its core physical and chemical properties, analytical characterization, and chemical reactivity, providing researchers, scientists, and drug development professionals with the foundational knowledge required to effectively incorporate this scaffold into their discovery programs.
Caption: Chemical structure of N,3,3-trimethylcyclobutan-1-amine hydrochloride.
Core Physicochemical Properties
The utility of a chemical building block is fundamentally defined by its physicochemical properties. These parameters govern its behavior in both chemical reactions and biological systems, influencing everything from reaction kinetics to ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.
Table 1: Summary of Physicochemical Identifiers and Properties
As is characteristic of amine hydrochlorides, N,3,3-trimethylcyclobutan-1-amine hydrochloride exists as a crystalline solid at room temperature.[7] The formation of the hydrochloride salt significantly enhances the compound's polarity and ability to form strong ion-dipole interactions. Consequently, it is expected to be readily soluble in polar protic solvents like water and alcohols (e.g., methanol, ethanol).[8] This high aqueous solubility is a distinct advantage for certain biological assays and for the preparation of stock solutions. Conversely, its solubility in nonpolar aprotic solvents such as hexanes or toluene is predicted to be low. The choice of reaction solvent must therefore account for the ionic nature of this reagent; in many cases, liberation of the free amine with a base will be necessary to achieve solubility in less polar organic media.
Thermal Properties
While specific experimental data for the melting point of this compound is not available in the cited literature, amine hydrochlorides are ionic compounds held together by strong electrostatic forces in a crystal lattice. This results in significantly higher melting points compared to their corresponding free amine forms.[10] For context, similar small-molecule amine hydrochlorides such as 3-(trifluoromethyl)cyclobutan-1-amine hydrochloride have a melting point in the range of 145-148 °C.[8] It is therefore reasonable to predict that N,3,3-trimethylcyclobutan-1-amine hydrochloride will have a melting point well above 150 °C, indicating good thermal stability under typical laboratory conditions.
Acidity and Lipophilicity (pKa and LogD)
The pKa of the protonated amine is a critical parameter for drug development, as it dictates the ionization state of the molecule at physiological pH (~7.4). For typical acyclic and cyclic alkylammonium ions, the pKa is in the range of 10-11. At a pH significantly below its pKa, the molecule will exist almost entirely in its protonated, cationic form. This has profound implications for its lipophilicity.
Lipophilicity is measured as the distribution coefficient, LogD. While the predicted partition coefficient (XlogP) of the neutral free base is 1.2, indicating moderate lipophilicity, the LogD at pH 7.4 will be substantially lower.[9] The charged ammonium species has a much higher affinity for the aqueous phase than the neutral amine, which will reduce its ability to passively diffuse across lipid membranes. This pH-dependent behavior is a key consideration for designing compounds intended for oral absorption or central nervous system penetration.
Spectroscopic and Structural Characterization
Definitive structural confirmation relies on a combination of spectroscopic techniques. While experimental data for this specific molecule is not publicly available, the expected spectral features can be reliably predicted based on its structure.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to be informative. Key signals would include:
Two singlets in the aliphatic region, each integrating to 6H, for the two magnetically non-equivalent methyl groups of the gem-dimethyl pair at the C3 position.
A singlet integrating to 3H for the N-methyl group.
A series of multiplets corresponding to the four protons on the cyclobutane ring (C2 and C4 methylene groups).
A broad signal corresponding to the two ammonium protons (N-H₂⁺), the chemical shift of which would be dependent on solvent and concentration.
¹³C NMR Spectroscopy: The spectrum should display distinct signals for each of the seven carbon atoms in the molecule, confirming the overall carbon framework.
Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a broad and strong absorption band in the 2400-3000 cm⁻¹ region, which is characteristic of the N-H stretching vibrations of an ammonium salt.[11] Other key signals would include C-H stretching vibrations just below 3000 cm⁻¹ and C-N stretching vibrations.
Mass Spectrometry (MS): In a typical mass spectrometry experiment (e.g., ESI+), the observed parent ion would correspond to the free amine following the loss of HCl. The expected mass-to-charge ratio (m/z) for the [M+H]⁺ ion of the free base (C₇H₁₅N) would be approximately 114.1277.[9]
Chemical Properties and Reactivity
The hydrochloride salt form imparts stability and ease of handling.[12] The primary mode of reactivity involves the acid-base chemistry of the ammonium group.
Acid-Base Chemistry
Treatment of N,3,3-trimethylcyclobutan-1-amine hydrochloride with a suitable base (e.g., sodium hydroxide, triethylamine, or sodium bicarbonate) will deprotonate the ammonium ion to liberate the neutral, free amine.[13] This transformation is essential for performing subsequent reactions where the nucleophilic nitrogen of the free amine is required, such as acylation or alkylation. The choice of base depends on the reaction conditions; an aqueous inorganic base is suitable for an extraction workup, while an organic base like triethylamine is often used directly in the reaction mixture.
Caption: General reactivity workflow for N,3,3-trimethylcyclobutan-1-amine hydrochloride.
Synthetic Utility
Once liberated, the free amine is a versatile nucleophile. It can readily participate in a variety of essential bond-forming reactions, including:
Amide Coupling: Reaction with carboxylic acids (using coupling agents like EDC/HOBt), acyl chlorides, or anhydrides to form amides.[13]
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form secondary or tertiary amines.
N-Alkylation: Reaction with alkyl halides or sulfonates to generate more substituted amines.
Proposed Synthesis and Purification Protocol
While a specific synthesis for this compound is not detailed in the provided search results, a general and reliable method for the preparation and isolation of amine hydrochloride salts can be outlined. This protocol assumes the free amine is available as the starting material.
Protocol: Formation of the Hydrochloride Salt
Dissolution: Dissolve the free amine (1.0 equivalent) in a suitable anhydrous solvent with moderate polarity, such as diethyl ether or ethyl acetate (approx. 0.2-0.5 M concentration).
Acidification: Cool the solution to 0 °C using an ice-water bath. To this stirred solution, add a solution of hydrogen chloride (1.0-1.1 equivalents) in a compatible solvent (e.g., 2 M HCl in diethyl ether) dropwise.
Precipitation: The hydrochloride salt will typically precipitate from the solution as a white solid upon addition of the acid.[14]
Maturation: Allow the resulting slurry to stir at 0 °C for 30-60 minutes to ensure complete precipitation.
Isolation: Collect the solid product by vacuum filtration.
Washing: Wash the filter cake with a small amount of cold, anhydrous solvent (the same solvent used for the reaction) to remove any unreacted starting material or impurities.
Drying: Dry the purified solid product under high vacuum to remove all residual solvent. The final product should be a free-flowing crystalline solid.
Caption: A plausible synthetic workflow for N,3,3-trimethylcyclobutan-1-amine hydrochloride.
Safety and Handling
Based on safety data for analogous amine hydrochloride compounds, N,3,3-trimethylcyclobutan-1-amine hydrochloride should be handled with appropriate care. It is classified as a potential skin, eye, and respiratory irritant.[15][16][17]
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves when handling the material.[17]
Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[15] Avoid contact with skin and eyes. Wash hands thoroughly after handling.
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[16][18]
Conclusion: A 3D Building Block for Advanced Drug Discovery
N,3,3-trimethylcyclobutan-1-amine hydrochloride represents a valuable and practical building block for medicinal chemistry. Its key attributes—a rigid three-dimensional cyclobutane core, improved metabolic stability over larger rings, and the practical handling advantages conferred by the hydrochloride salt form—make it an excellent candidate for incorporation into fragment-based and lead optimization programs.[1][3] A thorough understanding of its physicochemical properties, as detailed in this guide, is the first step for scientists looking to leverage this and similar saturated scaffolds to create the next generation of innovative therapeutics.
References
Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. ChemMedChem.
Cyclobutanes in Small‐Molecule Drug Candid
Cyclobutane Deriv
Powder diffraction investigations of some organic hydrochlorides. Powder Diffraction.
Calculated and experimental properties of the cyclobutane fragment library.
Wh
SAFETY D
Properties of Amines and their Hydrochloride Salt.
CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au.
Application Notes and Protocols for the Derivatization of N,3,3-trimethylcyclobutan-1-amine hydrochloride
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides detailed protocols for the chemical derivatization of N,3,3-trimethylcyclobutan-1-amine hydrochloride, a key building...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides detailed protocols for the chemical derivatization of N,3,3-trimethylcyclobutan-1-amine hydrochloride, a key building block in medicinal chemistry and drug discovery. Due to its inherent polarity and volatility, direct analysis of this primary amine by gas chromatography (GC) can be challenging, often resulting in poor peak shape and low sensitivity. Derivatization addresses these issues by converting the amine into a less polar, more volatile, and thermally stable compound. This document outlines three robust derivatization methodologies: N-acylation, N-silylation, and chiral derivatization, enabling researchers to effectively analyze and characterize N,3,3-trimethylcyclobutan-1-amine and its enantiomers. Each protocol is accompanied by an explanation of the underlying chemical principles, guidance on reagent selection, and typical analytical conditions for the resulting derivatives.
Introduction: The Significance of N,3,3-trimethylcyclobutan-1-amine and the Rationale for Derivatization
N,3,3-trimethylcyclobutan-1-amine is a valuable primary amine containing a sterically hindered cyclobutane scaffold. This structural motif is of increasing interest in drug discovery due to its ability to impart unique three-dimensional character to lead compounds, potentially improving their metabolic stability, membrane permeability, and target-binding affinity. The hydrochloride salt form ensures stability and ease of handling.
However, the analytical characterization of this amine, particularly by gas chromatography-mass spectrometry (GC-MS), presents challenges. The primary amino group leads to high polarity, causing strong interactions with active sites in the GC system (e.g., injector liner, column stationary phase), which can result in significant peak tailing and poor chromatographic resolution.[1][2] Furthermore, its volatility may not be optimal for GC analysis without modification.
Derivatization is a chemical modification process that converts the polar N-H group into a less polar and more volatile functional group.[1] This process is essential for:
Improved Volatility and Thermal Stability: Enhancing the ease with which the compound transitions into the gas phase for GC analysis.
Enhanced Chromatographic Performance: Reducing peak tailing and improving separation efficiency by minimizing interactions with the stationary phase.[3]
Increased Detector Sensitivity: Introducing specific groups (e.g., fluorine atoms) can significantly enhance the response of detectors like the electron capture detector (ECD) or provide characteristic fragmentation patterns in mass spectrometry.[3]
Enantiomeric Resolution: Enabling the separation and quantification of enantiomers by forming diastereomeric derivatives with a chiral derivatizing agent.[4]
This guide provides detailed, step-by-step protocols for the most common and effective derivatization techniques applicable to N,3,3-trimethylcyclobutan-1-amine hydrochloride.
Protocol 1: N-Acylation with Trifluoroacetic Anhydride (TFAA)
N-acylation is a rapid and robust method for derivatizing primary amines. Trifluoroacetic anhydride (TFAA) is a highly reactive reagent that readily forms a stable and volatile N-trifluoroacetyl derivative. The electron-withdrawing trifluoromethyl group significantly reduces the polarity of the amine and enhances its volatility.[5]
Causality of Experimental Choices
Neutralization of the Hydrochloride Salt: The starting material is a hydrochloride salt. The reaction requires the free amine to act as a nucleophile. A tertiary amine base, such as triethylamine (TEA), is added to neutralize the HCl salt and catalyze the reaction by scavenging the trifluoroacetic acid byproduct.
Anhydrous Conditions: TFAA is highly reactive towards water. Therefore, anhydrous solvents and reaction conditions are crucial to prevent reagent quenching and ensure high derivatization yields.
Reaction Temperature: The reaction is typically performed at a slightly elevated temperature to overcome the potential steric hindrance from the two methyl groups on the cyclobutane ring and ensure complete derivatization.
Experimental Protocol
Materials:
N,3,3-trimethylcyclobutan-1-amine hydrochloride
Trifluoroacetic anhydride (TFAA)
Triethylamine (TEA), anhydrous
Anhydrous solvent (e.g., Dichloromethane (DCM) or Acetonitrile)
Reaction vials with PTFE-lined caps
Heating block or water bath
Nitrogen gas supply (optional)
Procedure:
Sample Preparation: Accurately weigh approximately 1-5 mg of N,3,3-trimethylcyclobutan-1-amine hydrochloride into a clean, dry reaction vial.
Solvent and Base Addition: Add 500 µL of anhydrous DCM to the vial. To this suspension, add 1.5 equivalents of anhydrous TEA. Vortex the mixture for 30 seconds to facilitate the formation of the free amine.
Reagent Addition: Add 1.2 equivalents of TFAA to the reaction mixture.
Reaction: Tightly cap the vial and heat at 60°C for 30 minutes in a heating block.
Cooling: Allow the vial to cool to room temperature.
Work-up (Optional but Recommended): Add 500 µL of deionized water and vortex. Allow the layers to separate. The organic (bottom) layer contains the derivatized product.
Analysis: Carefully transfer the organic layer to an autosampler vial for GC-MS analysis.
Workflow Diagram
Caption: Workflow for N-acylation with TFAA.
Protocol 2: N-Silylation with BSTFA
Silylation is a widely used derivatization technique that replaces active hydrogens with a trimethylsilyl (TMS) group. N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful silylating agent that reacts with primary amines to form volatile and thermally stable TMS derivatives. The addition of a catalyst like trimethylchlorosilane (TMCS) can enhance the reactivity, which is beneficial for sterically hindered amines.[1]
Causality of Experimental Choices
Reagent Choice: BSTFA is highly reactive and its byproducts are volatile, which minimizes interference during GC analysis.
Catalyst: 1% TMCS is often included in the BSTFA formulation to increase its silylating power, which is advantageous for the sterically hindered N,3,3-trimethylcyclobutan-1-amine.
Anhydrous Conditions: Silylating reagents are extremely sensitive to moisture, which can hydrolyze the reagent and the TMS-derivatives. Therefore, all glassware and solvents must be scrupulously dry.
Reaction Temperature and Time: Heating is necessary to drive the reaction to completion, especially for a sterically hindered amine.
Experimental Protocol
Materials:
N,3,3-trimethylcyclobutan-1-amine hydrochloride
Triethylamine (TEA), anhydrous
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
Anhydrous solvent (e.g., Pyridine or Acetonitrile)
Reaction vials with PTFE-lined caps
Heating block or oven
Procedure:
Free Amine Preparation: In a reaction vial, suspend 1-5 mg of N,3,3-trimethylcyclobutan-1-amine hydrochloride in 200 µL of anhydrous pyridine. Add 1.5 equivalents of anhydrous TEA and vortex. (Alternatively, the free amine can be generated and extracted into an aprotic solvent which is then dried before adding the silylating reagent).
Solvent Removal: If a volatile solvent was used to prepare the free amine, evaporate it to dryness under a gentle stream of nitrogen.
Reagent Addition: Add 100 µL of anhydrous pyridine (or acetonitrile) to dissolve the free amine residue. Then, add 100 µL of BSTFA with 1% TMCS.
Reaction: Tightly cap the vial and heat at 70-80°C for 45-60 minutes.
Cooling: Allow the vial to cool to room temperature.
Analysis: Inject an appropriate volume (e.g., 1 µL) of the derivatized sample directly into the GC system.
Workflow Diagram
Caption: Workflow for N-silylation with BSTFA.
Protocol 3: Chiral Derivatization with Mosher's Acid Chloride
For the determination of enantiomeric purity or the absolute configuration of N,3,3-trimethylcyclobutan-1-amine, chiral derivatization is employed. This involves reacting the racemic amine with an enantiomerically pure chiral derivatizing agent (CDA) to form a mixture of diastereomers.[4] These diastereomers have different physical properties and can be separated by achiral chromatography. Mosher's acid chloride (α-methoxy-α-(trifluoromethyl)phenylacetyl chloride) is a widely used CDA for amines.[6]
Causality of Experimental Choices
Chiral Reagent: Enantiomerically pure (R)- or (S)-Mosher's acid chloride is used to form a pair of diastereomeric amides.
Base/Catalyst: An aprotic base like pyridine or triethylamine is used to neutralize the HCl byproduct. 4-(Dimethylamino)pyridine (DMAP) is often added as a catalyst to accelerate the acylation.
Solvent: A dry, aprotic solvent is essential to prevent reaction with the acid chloride.
Analysis Technique: The resulting diastereomers can be separated and quantified by GC or HPLC on an achiral column.
Free Amine Preparation: In a dry reaction vial, suspend 1 mg of N,3,3-trimethylcyclobutan-1-amine hydrochloride in 500 µL of anhydrous DCM. Add 1.5 equivalents of anhydrous TEA and vortex for 30 seconds.
Catalyst Addition: Add a catalytic amount of DMAP (e.g., 0.1 equivalents).
Reagent Addition: In a separate vial, dissolve 1.1 equivalents of (R)-Mosher's acid chloride in 200 µL of anhydrous DCM. Add this solution dropwise to the amine solution at 0°C (ice bath).
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
Work-up: Quench the reaction by adding 500 µL of saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with DCM (2 x 500 µL).
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under a gentle stream of nitrogen.
Analysis: Dissolve the residue in a suitable solvent for GC or HPLC analysis on an achiral column.
Workflow Diagram
Caption: Workflow for Chiral Derivatization with Mosher's Acid Chloride.
GC-MS Analysis of Derivatives
The derivatized samples are amenable to analysis by GC-MS. The following table provides typical starting parameters for the analysis of the N-trifluoroacetyl and N-trimethylsilyl derivatives.
Parameter
N-Trifluoroacetyl Derivative
N-Trimethylsilyl Derivative
GC Column
Non-polar (e.g., 5% phenyl-methylpolysiloxane) or mid-polarity column
80 °C (1 min), ramp to 250 °C at 10 °C/min, hold for 5 min
80 °C (1 min), ramp to 250 °C at 10 °C/min, hold for 5 min
Carrier Gas
Helium, constant flow of 1.0 mL/min
Helium, constant flow of 1.0 mL/min
MS Ionization
Electron Ionization (EI) at 70 eV
Electron Ionization (EI) at 70 eV
MS Scan Range
40-400 m/z
50-500 m/z
For chiral analysis of the Mosher's amide derivatives, a standard non-polar GC column can be used to separate the diastereomers. The oven temperature program may need to be optimized to achieve baseline resolution.
Conclusion
The protocols detailed in this application note provide robust and reliable methods for the derivatization of N,3,3-trimethylcyclobutan-1-amine hydrochloride for GC-MS analysis. The choice of derivatization technique will depend on the specific analytical goal, whether it is for routine quantification (N-acylation or N-silylation) or for the determination of enantiomeric purity (chiral derivatization). By converting the polar amine into a more volatile and less polar derivative, these methods overcome the challenges associated with the direct GC analysis of this important building block, enabling accurate and sensitive characterization in research and drug development settings.
References
Review of Chemical Derivatization for the Analysis of Drugs by GC-MS. (URL not available)
N-Silylation of Amines and Amino Acid Esters under Neutral Conditions Employing TMS-Cl in the Presence of Zinc Dust. | Request PDF. [Link]
Guide to Derivatization Reagents for GC | LabRulez GCMS. [Link]
Sustainable Preparation of Aminosilane Monomers, Oligomers, and Polymers through Si‒N Dehydrocoupling Catalysis. [Link]
General Silylation Procedures - Gelest Technical Library. [Link]
(PDF) Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. [Link]
Gas chromatography-mass spectrometry analysis of trifluoroacetyl derivatives of precursors of nitrogen and sulfur mustards for verification of chemical weapons convention | Request PDF. [Link]
A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. [Link]
Dehydrogenative Silylation of Alcohols and Other Functionalities - Gelest Technical Library. [Link]
GC/MS determination of amines following exhaustive trifluoroacetylation. [Link]
A Guide to the Analysis of Chiral Compounds by GC. [Link]
New GC investigation of chiral amine separation. [Link]
Analysis of Amine Solutions by Gas Chromatography. [Link]
Synthesis of N-acetyl-N-(3,5-dioxo-10-oxa-4-aza-tricyclo[5.2.1.0 2,6 ]dec-4-yl)-acetamide. [Link]
Derivatization of chiral amines with (S,S)-N-trifluoroacetylproline anhydride for GC estimation of enantiomeric composition. [Link]
Separation of enantiomers by gas chromatography. [Link]
Synthesis of N-(3-methylbutyl)acetamide (4). | Download Scientific Diagram. [Link]
N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. [Link]
METHOD FOR PRODUCING N-TRIMETHYLSILYL ACETAMIDE.
Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. [Link]
Application Note: N,3,3-Trimethylcyclobutan-1-amine Hydrochloride in Medicinal Chemistry Library Synthesis
Executive Summary The transition from planar, sp2-hybridized aromatic rings to three-dimensional, sp3-rich scaffolds is a cornerstone of modern drug discovery. N,3,3-Trimethylcyclobutan-1-amine hydrochloride (CAS: 180357...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The transition from planar, sp2-hybridized aromatic rings to three-dimensional, sp3-rich scaffolds is a cornerstone of modern drug discovery. N,3,3-Trimethylcyclobutan-1-amine hydrochloride (CAS: 1803572-39-5) has emerged as a highly versatile building block for improving the physicochemical properties of drug candidates. By combining the conformational rigidity of a cyclobutane ring with the steric bulk of gem-dimethyl groups and a secondary amine vector, this reagent is widely utilized in the parallel synthesis of kinase inhibitors, particularly those targeting the JAK-STAT pathway. This application note provides an in-depth mechanistic rationale, physicochemical data, and self-validating experimental protocols for incorporating this building block into high-throughput library synthesis.
Introduction & Structural Rationale
In medicinal chemistry, the incorporation of cyclobutane moieties imparts favorable properties such as metabolic stability, conformational constraint, and improved binding affinity to biological targets. N,3,3-Trimethylcyclobutan-1-amine hydrochloride offers several distinct structural advantages:
High Fraction of sp3 Carbons (Fsp3): The entirely aliphatic nature of the C7H15N free base maximizes Fsp3, which statistically correlates with improved aqueous solubility and reduced off-target toxicity in clinical candidates.
Steric Shielding & Lipophilicity: The 3,3-dimethyl substitution provides a bulky, lipophilic vector that effectively fills deep hydrophobic pockets (such as the ATP-binding site in kinases) while shielding the cyclobutane core from oxidative metabolism[1].
Secondary Amine Vector: The N-methyl group prevents the metabolic liabilities often associated with primary amines (e.g., rapid oxidation by monoamine oxidases) and restricts the number of hydrogen bond donors, optimizing membrane permeability.
Salt Form Stability: The free base of this compound is a volatile liquid. Utilizing the hydrochloride salt ensures a bench-stable, non-hygroscopic solid that is highly amenable to automated weighing and dispensing in high-throughput library synthesis.
Physicochemical Profiling
To understand the value of N,3,3-trimethylcyclobutan-1-amine, it is essential to compare it against traditional planar or flexible aliphatic amines. The table below summarizes the quantitative structural advantages of this building block.
Amine Building Block
Molecular Weight (Free Base)
Fsp3
Predicted pKa
Key Structural Advantage in Drug Design
N,3,3-Trimethylcyclobutan-1-amine
113.20 g/mol
1.00
~10.5
Rigid conformation, high lipophilicity, fills deep hydrophobic pockets.
Flexible ring, lacks the rigid conformational restriction of cyclobutanes.
Applications in Drug Discovery: Kinase Inhibition
Cyclobutane derivatives have been successfully integrated into numerous approved drugs and clinical candidates, most notably as inhibitors of the Janus kinase (JAK) family. The JAK-STAT signaling pathway is responsible for the transduction of cytokines and growth factor signals that play a crucial role in inflammation and autoimmune diseases[2].
Azetidine and cyclobutane derivatives are extensively patented and utilized as JAK inhibitors because their rigid 3D structure perfectly complements the geometry of the JAK ATP-binding cleft.
Diagram 1: JAK-STAT signaling pathway and its inhibition by cyclobutane-derived small molecules.
Experimental Protocols for Library Synthesis
The following protocols are designed for high-throughput parallel synthesis. They incorporate self-validating analytical checkpoints to ensure library fidelity.
Diagram 2: High-throughput library synthesis workflow utilizing the cyclobutylamine building block.
Protocol A: High-Throughput Amide Coupling
Due to the steric hindrance of the secondary cyclobutylamine, standard coupling reagents (like EDC/HOBt) often result in poor yields. This protocol utilizes HATU, which generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester intermediate, overcoming the steric barrier.
Dispense: Add the carboxylic acid (0.10 mmol) and HATU (0.15 mmol) to a 2 mL reaction vial.
Activation: Add 0.8 mL of anhydrous DMF followed by DIPEA (0.35 mmol). Causality: DIPEA serves a dual purpose—it deprotonates the carboxylic acid for HATU activation and neutralizes the HCl salt of the amine in the next step.
Coupling: After 5 minutes of pre-activation at room temperature, add N,3,3-trimethylcyclobutan-1-amine HCl (0.12 mmol) dissolved/suspended in 0.2 mL of DMF.
Incubation: Seal the vial and agitate on an orbital shaker at room temperature for 16 hours.
Self-Validation Checkpoint: Sample 5 µL from the well, dilute with 100 µL MeCN/H2O, and analyze via LC-MS. Proceed to purification only if the target mass accounts for >80% of the UV peak area.
Purification: Remove DMF via centrifugal evaporation (Genevac). Reconstitute in DMSO and purify via mass-directed Prep-HPLC.
Preparation: Dispense the heteroaryl halide (0.10 mmol) and N,3,3-trimethylcyclobutan-1-amine HCl (0.15 mmol) into a microwave-safe vial.
Solvation & Basification: Add 1.0 mL of NMP and DIPEA (0.40 mmol). Causality: Excess DIPEA is critical here to liberate the free base from the HCl salt and to act as an acid scavenger for the HCl generated during the SNAr reaction.
Heating: Seal the vial and heat under microwave irradiation at 150 °C for 20 minutes (or conventionally at 120 °C for 12 hours). Causality: The secondary nature of the amine creates steric bulk that raises the activation energy required to form the Meisenheimer complex; elevated thermal energy is mandatory.
Self-Validation Checkpoint: Analyze an aliquot via LC-MS. The disappearance of the starting heteroaryl halide mass confirms reaction completion.
Workup: Filter the crude mixture through a 0.45 µm PTFE syringe filter directly into a Prep-HPLC injection loop for purification.
Application Notes and Protocols: N,3,3-Trimethylcyclobutan-1-amine Hydrochloride as a Scaffold for Drug Discovery
Introduction: Embracing Three-Dimensionality in Medicinal Chemistry The landscape of modern drug discovery is increasingly moving away from flat, aromatic-rich molecules towards more three-dimensional (3D) structures.[1]...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: Embracing Three-Dimensionality in Medicinal Chemistry
The landscape of modern drug discovery is increasingly moving away from flat, aromatic-rich molecules towards more three-dimensional (3D) structures.[1][2] Saturated carbocycles, such as the cyclobutane ring, are at the forefront of this shift.[3] These scaffolds offer a rigid, puckered geometry that can improve target engagement, enhance metabolic stability, and increase solubility compared to their planar aromatic counterparts.[1] The N,3,3-trimethylcyclobutan-1-amine hydrochloride scaffold represents a synthetically accessible and highly versatile building block poised for significant application in the generation of novel chemical entities with favorable drug-like properties.
The gem-dimethyl substitution on the cyclobutane ring provides steric bulk and can serve as a bioisostere for a tert-butyl group or other bulky moieties, potentially improving metabolic stability by shielding adjacent positions from enzymatic degradation.[4][5] The secondary amine provides a convenient handle for a wide range of chemical modifications, allowing for the rapid generation of diverse compound libraries. This guide provides a comprehensive overview of the synthesis, derivatization, and potential applications of this promising scaffold.
Strategic Rationale: Why Choose the N,3,3-Trimethylcyclobutan-1-amine Scaffold?
The decision to incorporate a specific scaffold into a drug discovery campaign is driven by its potential to confer advantageous properties to the resulting molecules. The N,3,3-trimethylcyclobutan-1-amine core is selected for several key reasons:
Enhanced 3D Character: The non-planar nature of the cyclobutane ring allows for the presentation of substituents in well-defined vectors, which can lead to improved binding affinity and selectivity for the biological target.[1]
Metabolic Stability: The cyclobutane ring itself is generally resistant to oxidative metabolism. Furthermore, the gem-dimethyl groups can sterically hinder metabolic attack on the ring.[1][4]
Improved Physicochemical Properties: An increased fraction of sp³-hybridized carbons (Fsp³) is often correlated with higher clinical success rates.[1] Replacing flat aromatic rings with saturated scaffolds like cyclobutane can improve solubility and reduce promiscuity.
Synthetic Tractability: As will be detailed, the scaffold can be synthesized in a straightforward manner from commercially available starting materials, and the secondary amine allows for facile derivatization using robust and well-established chemical reactions.
Novel Chemical Space: While the use of cyclobutanes in medicinal chemistry is growing, the specific N,3,3-trimethylcyclobutan-1-amine scaffold remains relatively underexplored, offering opportunities for the discovery of novel intellectual property.
Caption: Logical flow from scaffold advantages to drug discovery outcomes.
Synthetic Protocols
The synthesis of N,3,3-trimethylcyclobutan-1-amine hydrochloride is a multi-step process that begins with the formation of a key ketone intermediate.
Protocol 1: Synthesis of 3,3-Dimethylcyclobutanone (Key Intermediate)
This protocol is adapted from established methods for the synthesis of substituted cyclobutanones.[6][7]
Materials:
2-Bromo-2-methylpropionyl bromide
Isobutylene
Zinc-copper couple
Anhydrous diethyl ether
Saturated aqueous sodium bicarbonate (NaHCO₃)
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
In a flame-dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel, place the zinc-copper couple in anhydrous diethyl ether.
Cool the flask to 0 °C in an ice bath.
Add a solution of 2-bromo-2-methylpropionyl bromide in anhydrous diethyl ether dropwise to the stirred suspension.
Simultaneously, bubble isobutylene gas through the reaction mixture.
After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
Quench the reaction by the slow addition of saturated aqueous NaHCO₃.
Filter the mixture to remove the metal salts and wash the solid with diethyl ether.
Separate the organic layer from the filtrate, and extract the aqueous layer twice with diethyl ether.
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
Filter and concentrate the solution under reduced pressure.
Purify the crude product by distillation to yield 3,3-dimethylcyclobutanone.[6]
Protocol 2: Synthesis of N,3,3-Trimethylcyclobutan-1-amine via Reductive Amination
This protocol utilizes a one-pot reductive amination procedure, a widely used and efficient method for amine synthesis.[8][9]
Materials:
3,3-Dimethylcyclobutanone
Methylamine (2.0 M solution in THF)
Sodium triacetoxyborohydride (NaBH(OAc)₃)
1,2-Dichloroethane (DCE)
Acetic acid
Saturated aqueous sodium bicarbonate (NaHCO₃)
Dichloromethane (DCM)
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
To a solution of 3,3-dimethylcyclobutanone in 1,2-dichloroethane, add the methylamine solution followed by a catalytic amount of acetic acid.
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
Add sodium triacetoxyborohydride portion-wise to the reaction mixture. The reaction is mildly exothermic.
Stir the reaction at room temperature for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
Upon completion, carefully quench the reaction with saturated aqueous NaHCO₃.
Extract the mixture with dichloromethane (3x).
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
Filter and concentrate under reduced pressure to yield the crude N,3,3-trimethylcyclobutan-1-amine. The product can be purified by column chromatography if necessary.
Protocol 3: Formation of the Hydrochloride Salt
The hydrochloride salt is often preferred for its increased stability and crystallinity.
Materials:
N,3,3-Trimethylcyclobutan-1-amine
Hydrochloric acid (2.0 M solution in diethyl ether)
Anhydrous diethyl ether
Procedure:
Dissolve the crude or purified N,3,3-trimethylcyclobutan-1-amine in a minimal amount of anhydrous diethyl ether.
Cool the solution to 0 °C in an ice bath.
Slowly add the hydrochloric acid solution in diethyl ether dropwise with stirring.
A white precipitate of N,3,3-trimethylcyclobutan-1-amine hydrochloride will form.
Continue stirring for 30 minutes at 0 °C.
Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.
Protocol for the Selective N-Alkylation of N,3,3-Trimethylcyclobutan-1-amine Hydrochloride via Reductive Amination
An Application Note for Drug Development Professionals Abstract The N-alkylation of primary amines is a cornerstone transformation in medicinal chemistry, enabling the synthesis of diverse secondary and tertiary amines t...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Note for Drug Development Professionals
Abstract
The N-alkylation of primary amines is a cornerstone transformation in medicinal chemistry, enabling the synthesis of diverse secondary and tertiary amines that are prevalent in pharmacologically active compounds. This application note provides a detailed, field-proven protocol for the N-alkylation of N,3,3-trimethylcyclobutan-1-amine hydrochloride, a sterically hindered primary amine. We focus on reductive amination using sodium triacetoxyborohydride (NaBH(OAc)₃) as a superior method for achieving clean, high-yield mono-alkylation while avoiding the common pitfalls of over-alkylation associated with direct alkylation methods.[1][2] This guide explains the underlying chemical principles, offers a step-by-step experimental workflow, presents a troubleshooting guide, and is intended for researchers, chemists, and drug development professionals seeking a reliable and scalable N-alkylation strategy.
Introduction: The Challenge of Selective N-Alkylation
Introducing alkyl groups onto a nitrogen atom can profoundly modulate a molecule's biological activity, solubility, and metabolic stability. N,3,3-trimethylcyclobutan-1-amine represents a valuable building block, featuring a strained cyclobutane ring and a sterically encumbered amine center due to the adjacent gem-dimethyl group. The direct alkylation of such amines using alkyl halides is often inefficient, requiring harsh conditions and frequently resulting in a difficult-to-separate mixture of secondary, tertiary, and quaternary ammonium salts.[1]
Reductive amination offers a more elegant and controlled alternative.[3] This one-pot reaction proceeds through the formation of an imine or iminium ion intermediate from the amine and a carbonyl compound (aldehyde or ketone), which is then selectively reduced in situ.[4] This strategy's key advantage is its high selectivity for mono-alkylation, making it one of the most widely utilized reactions in modern drug discovery.[3]
Mechanistic Rationale: Reductive Amination
The success of the one-pot reductive amination hinges on a reducing agent that is mild enough not to reduce the starting carbonyl compound but reactive enough to reduce the iminium ion intermediate that forms in equilibrium. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the ideal reagent for this purpose.[5] Its steric bulk and the electron-withdrawing acetate groups temper its reactivity, making it highly selective for the protonated iminium intermediate over the neutral aldehyde or ketone.[4][6] The reaction is typically catalyzed by small amounts of acid, often acetic acid, which facilitates the dehydration step to form the iminium ion.[6]
Application Notes & Protocols: Strategic Functionalization of the N,3,3-Trimethylcyclobutan-1-amine Scaffold
Abstract The cyclobutane ring is a privileged scaffold in modern medicinal chemistry, prized for its ability to impart conformational rigidity and unique three-dimensional character to small molecules, often leading to i...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The cyclobutane ring is a privileged scaffold in modern medicinal chemistry, prized for its ability to impart conformational rigidity and unique three-dimensional character to small molecules, often leading to improved pharmacological properties such as metabolic stability and binding affinity.[1][2] N,3,3-trimethylcyclobutan-1-amine hydrochloride serves as a valuable starting material, offering a robust four-membered ring decorated with a primary amine for diverse derivatization. This guide provides a comprehensive overview of strategic approaches to functionalize this building block, focusing on both modifications at the nitrogen atom and advanced C-H functionalization of the carbocyclic ring. We present detailed, field-proven protocols, explain the causality behind experimental choices, and summarize key data to empower researchers in drug discovery and chemical synthesis to leverage this versatile scaffold.
Introduction: The Value of the Constrained Scaffold
The unique puckered structure of the cyclobutane ring provides a distinct spatial arrangement of substituents compared to more common acyclic or six-membered ring systems.[1] This conformational constraint can pre-organize a molecule into its bioactive conformation, enhancing potency and selectivity for its biological target.[1] The N,3,3-trimethylcyclobutan-1-amine moiety is particularly attractive due to the presence of a primary amine, a key handle for introducing a wide array of functional groups, and gem-dimethyl substitution, which can provide a beneficial steric shield and improve metabolic stability.
This document outlines two primary avenues for the derivatization of this scaffold:
N-Functionalization: Leveraging the nucleophilicity of the primary amine.
C-H Functionalization: Directly modifying the carbocyclic framework, a more advanced but powerful strategy.
Diagram 1: General workflow for derivatizing the cyclobutane scaffold.
N-Functionalization: Modifying the Primary Amine
The most direct method for elaborating the N,3,3-trimethylcyclobutan-1-amine scaffold is through reactions involving the primary amine. Prior to reaction, the hydrochloride salt must be neutralized in situ with a non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (Et₃N), to liberate the free amine.
Amide Coupling
The formation of an amide bond is one of the most fundamental and widely used reactions in medicinal chemistry.[3] It requires the activation of a carboxylic acid to facilitate nucleophilic attack by the amine.
Causality of Reagent Choice: Direct condensation is inefficient. Coupling reagents like carbodiimides (e.g., EDC) or uronium salts (e.g., HATU) convert the carboxylic acid's hydroxyl group into a better leaving group, forming a highly reactive intermediate that is readily attacked by the amine.[4] Additives such as 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) are often included to suppress side reactions and minimize racemization, particularly with chiral carboxylic acids.[4][5]
Diagram 2: Simplified mechanism of EDC-mediated amide coupling.
Protocol 1: General Procedure for EDC/HOBt-Mediated Amide Coupling
Preparation: To a solution of the carboxylic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF) (0.1 M), add HOBt (1.2 eq).
Activation: Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) hydrochloride (1.2 eq) to the mixture and stir at room temperature for 15-30 minutes.
Amine Addition: In a separate flask, dissolve N,3,3-trimethylcyclobutan-1-amine hydrochloride (1.1 eq) in the same solvent and add DIPEA (2.5 eq). Add this solution to the activated carboxylic acid mixture.
Reaction: Stir the reaction at room temperature for 4-16 hours. Monitor progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Work-up: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate). Wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Table 1: Comparison of common amide coupling systems.
Reductive Amination
Reductive amination is a powerful method for forming C-N bonds, converting a carbonyl group (aldehyde or ketone) into an amine via an intermediate imine.[7] This two-step, one-pot process is highly efficient for producing secondary and tertiary amines.
Causality of Reagent Choice: The reaction first involves the formation of an imine or iminium ion under mildly acidic conditions. A selective reducing agent is then required to reduce the C=N bond in the presence of the starting carbonyl group. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal choice as it is mild, moisture-tolerant, and selectively reduces the protonated iminium intermediate much faster than it reduces the starting aldehyde or ketone.[7][8]
Protocol 2: General Procedure for Reductive Amination
Preparation: To a solution of the aldehyde or ketone (1.0 eq) and N,3,3-trimethylcyclobutan-1-amine hydrochloride (1.2 eq) in a solvent like dichloroethane (DCE) or methanol (MeOH) (0.2 M), add a few drops of acetic acid to ensure a mildly acidic pH (~5-6).
Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the mixture. Caution: Gas evolution may occur.
Reaction: Stir the reaction at room temperature for 2-12 hours until the starting materials are consumed (monitor by TLC or LC-MS).
Work-up: Quench the reaction by carefully adding saturated aqueous NaHCO₃ solution. Extract the product with an organic solvent (e.g., DCM or ethyl acetate).
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography.
C-H Functionalization: Forging Bonds on the Cyclobutane Ring
Directly modifying the C-H bonds of the cyclobutane ring is a highly desirable strategy that avoids pre-functionalization and allows for late-stage diversification.[9] These reactions often rely on transition-metal catalysis, where a directing group guides the catalyst to a specific C-H bond.[9][10][11]
Palladium-Catalyzed β-C-H Arylation
For the N,3,3-trimethylcyclobutan-1-amine scaffold, the amine itself (or a simple derivative like an amide or picolinamide) can act as a directing group to facilitate the arylation of the β-C-H bonds (at the C2 and C4 positions).
Causality of Method: A Palladium(II) catalyst can coordinate to the directing group, bringing the metal center in close proximity to the β-C-H bonds. This allows for a cyclometalation step, forming a stable five-membered palladacycle intermediate.[9][10] This intermediate can then undergo oxidative addition with an aryl halide, followed by reductive elimination to form the C-C bond and regenerate the active Pd(II) catalyst. The use of an oxidant (like AgOAc) is often required to facilitate the C-H activation step.[10]
Diagram 3: Conceptual catalytic cycle for directed C-H arylation.
Protocol 3: Representative Procedure for Directed β-C-H Arylation
Note: This protocol requires prior conversion of the amine to a suitable directing group, such as a picolinamide.
Substrate Preparation: Synthesize the picolinamide directing group derivative of N,3,3-trimethylcyclobutan-1-amine using standard amide coupling (Protocol 1) with picolinic acid.
Reaction Setup: To a pressure-tolerant vial, add the picolinamide-derivatized substrate (1.0 eq), Pd(OAc)₂ (5-10 mol%), a ligand if required (e.g., a monodentate N-protected amino acid), an oxidant such as AgOAc or K₂S₂O₈ (2.0 eq), and the aryl iodide (1.5-3.0 eq).
Solvent and Degassing: Add a suitable solvent (e.g., toluene, t-AmylOH). Seal the vial and degas the mixture by sparging with argon or nitrogen for 10-15 minutes.
Reaction: Heat the reaction mixture to 100-130 °C for 12-24 hours.
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent and filter through a pad of celite to remove insoluble inorganic salts.
Purification: Concentrate the filtrate and purify the crude product by column chromatography. The directing group can often be removed under acidic or basic hydrolysis conditions if desired.
Summary and Outlook
The N,3,3-trimethylcyclobutan-1-amine scaffold offers a robust and versatile entry point for the synthesis of novel, three-dimensional chemical entities. Standard N-functionalization techniques like amide coupling and reductive amination provide reliable methods for exploring the immediate chemical space around the amine. For more advanced applications, modern C-H functionalization strategies unlock the potential to directly modify the carbocyclic core, enabling the creation of highly substituted and pharmacologically relevant structures.[2][9] The protocols and principles outlined in this guide serve as a foundational toolkit for researchers aiming to exploit the unique properties of this valuable building block in drug discovery and beyond.
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Technical Support Center: Optimizing the Synthesis of N,3,3-Trimethylcyclobutan-1-amine Hydrochloride
Introduction The synthesis of highly strained cyclobutane derivatives is a critical operation in modern drug discovery. Starting from 3,3-dimethylcyclobutanone[1], the most reliable synthetic route to N,3,3-trimethylcycl...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
The synthesis of highly strained cyclobutane derivatives is a critical operation in modern drug discovery. Starting from 3,3-dimethylcyclobutanone[1], the most reliable synthetic route to N,3,3-trimethylcyclobutan-1-amine involves a reductive amination with methylamine. However, researchers frequently encounter yield bottlenecks due to the high volatility of the N,3,3-trimethylcyclobutan-1-amine free base[2], competing ketone reduction, and bis-alkylation.
This technical guide provides a self-validating protocol, quantitative optimization metrics, and expert troubleshooting to help you maximize the isolated yield of the target hydrochloride salt.
Section 1: Validated Experimental Protocol
To ensure reproducibility and high yield, follow this step-by-step methodology for the reductive amination and subsequent salt isolation.
Step 1: Imine Formation
Charge a flame-dried reaction vessel with 3,3-dimethylcyclobutanone (1.0 eq) and anhydrous 1,2-dichloroethane (DCE) to achieve a 0.5 M concentration. Add methylamine (3.0 eq, typically as a 2M solution in THF or using methylamine hydrochloride with an equimolar amount of triethylamine). Stir the mixture at room temperature for 2 hours to ensure complete iminium ion formation before introducing the reducing agent.
Step 2: Reductive Amination
Cool the reaction mixture to 0 °C. Portion-wise, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq). Sodium triacetoxyborohydride is the reagent of choice for the reductive amination of alicyclic ketones[3], as its mild nature minimizes direct ketone reduction. Allow the reaction to warm to room temperature and stir for 6–12 hours.
Step 3: Aqueous Workup
Quench the reaction carefully with saturated aqueous NaHCO₃ until gas evolution ceases. Extract the aqueous layer with ethyl acetate or dichloromethane (3x). Wash the combined organic layers with brine and dry over anhydrous Na₂SO₄. Critical Step: Do not evaporate the organic solvent to dryness. Concentrate the solution under mild vacuum (e.g., 200 mbar, 25 °C) to approximately 10 volumes.
Step 4: Salt Formation
Cool the concentrated organic extract to 0 °C. Dropwise, add 4N HCl in dioxane (1.2 eq based on the theoretical yield of the amine). Stir for 30 minutes. The N,3,3-trimethylcyclobutan-1-amine hydrochloride will precipitate as a white crystalline solid.
Step 5: Isolation
Filter the precipitate rapidly under a blanket of dry nitrogen. Wash the filter cake with cold, anhydrous methyl tert-butyl ether (MTBE). Dry the solid in a vacuum desiccator over P₂O₅ at ambient temperature.
Step-by-step experimental workflow for reductive amination and salt isolation.
Section 2: Quantitative Data & Optimization Metrics
The table below summarizes the causality between reaction conditions and the resulting impurity profile, demonstrating why the validated protocol above is optimal.
Reducing Agent
Amine Equivalents
Solvent
Additive
Major Byproduct Observed
Isolated Yield (HCl Salt)
NaBH₄
1.1 eq
MeOH
None
3,3-dimethylcyclobutanol (>40%)
< 30%
NaBH₃CN
1.5 eq
MeOH
AcOH (cat.)
Bis-alkylated tertiary amine (15%)
55%
NaBH(OAc)₃
1.1 eq
DCE
None
Bis-alkylated tertiary amine (20%)
60%
NaBH(OAc)₃
3.0 eq
DCE
None
Trace (<2%)
> 85%
Section 3: Expert Troubleshooting & FAQs
Q: My LCMS shows complete consumption of 3,3-dimethylcyclobutanone, but my isolated yield of the HCl salt is below 30%. Where is my product?Expert Insight (Causality): The free base of N,3,3-trimethylcyclobutan-1-amine has a very low molecular weight (113.2 g/mol ) and lacks strong intermolecular hydrogen bonding compared to primary amines. This makes the free base highly volatile[2]. If you are rotary evaporating your extraction solvent (like DCM or EtOAc) to dryness before adding HCl, you are stripping the product directly into your cold trap.
Self-Validating Solution: Never evaporate the organic extract to dryness. Concentrate the organic layer to no less than 10 volumes, then add the HCl source (e.g., 4M HCl in dioxane) directly to the solution. The precipitation of the salt serves as both your isolation and purification step.
Q: I am observing a significant amount of 3,3-dimethylcyclobutanol in my crude mixture. How do I prevent the reduction of my starting material?Expert Insight (Causality): This occurs when the reducing agent attacks the ketone faster than the ketone condenses with methylamine to form the imine. While NaBH(OAc)₃ is generally selective for iminium ions over ketones, reductive aminations of sterically hindered cyclobutanones require careful kinetic control. The ring strain and gem-dimethyl groups slow down imine formation, allowing direct ketone reduction to compete.
Self-Validating Solution: Uncouple the reaction steps. Stir the ketone and methylamine for 2 hours before introducing the NaBH(OAc)₃. If the issue persists, adding a dehydrating agent like MgSO₄ or Ti(OiPr)₄ during the pre-mix phase will drive imine formation to completion before reduction begins.
Q: Mass spectrometry indicates a +97 Da impurity corresponding to the bis-alkylated product. How do I suppress this?Expert Insight (Causality): Reductive amination with a primary amine yields a secondary amine. Because the newly formed secondary amine (N,3,3-trimethylcyclobutan-1-amine) is more nucleophilic than the primary methylamine, it can compete for the remaining unreacted ketone. This leads to the formation of a bis-alkylated tertiary amine[4].
Self-Validating Solution: Shift the reaction kinetics by using a large excess of methylamine (3.0 to 5.0 equivalents). Since methylamine is inexpensive and easily washed away during the aqueous workup, flooding the system ensures the ketone preferentially reacts with the primary amine.
Q: The isolated hydrochloride salt turns into a sticky gum on the filter paper. How can I obtain a free-flowing powder?Expert Insight (Causality): Low-molecular-weight amine hydrochlorides are highly hygroscopic. When exposed to ambient humidity during vacuum filtration, water condenses on the cold filter cake (cooled by solvent evaporation), dissolving the salt into a gum.
Self-Validating Solution: Perform the filtration under a positive pressure of dry nitrogen using a Schlenk frit. Wash the cake with anhydrous, cold MTBE rather than diethyl ether (which is prone to water condensation). Immediately transfer the damp filter cake to a vacuum desiccator containing P₂O₅.
Logical troubleshooting tree addressing the most common causes of low yield.
References
Source: mdma.
A Concise Synthesis of a Novel Insulin-Like Growth Factor I Receptor (IGF-IR)
Technical Support Center: Improving Regioselectivity in Reactions with N,3,3-trimethylcyclobutan-1-amine Hydrochloride
Welcome to the technical support center for N,3,3-trimethylcyclobutan-1-amine hydrochloride. This guide is designed for researchers, medicinal chemists, and drug development professionals who are utilizing this stericall...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for N,3,3-trimethylcyclobutan-1-amine hydrochloride. This guide is designed for researchers, medicinal chemists, and drug development professionals who are utilizing this sterically hindered building block. Its unique three-dimensional structure offers exciting opportunities for novel chemical entities but also presents distinct challenges in controlling reaction regioselectivity.[1]
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate these challenges, optimize your reaction conditions, and achieve your desired synthetic outcomes. We will explore the causality behind experimental choices, moving beyond simple protocols to empower you with a predictive understanding of this reagent's behavior.
Section 1: Frequently Asked Questions (FAQs)
Q1: My N-alkylation/acylation reaction with N,3,3-trimethylcyclobutan-1-amine is sluggish or failing. What is the primary cause?
A: The principal challenge is the significant steric hindrance around the secondary amine.[2][3] The nitrogen atom is shielded by the adjacent N-methyl group and the bulky 3,3-dimethylcyclobutyl ring. This spatial crowding impedes the approach of electrophiles, slowing down reaction rates.[4] Furthermore, the starting material is a hydrochloride salt, which must be neutralized in situ to the free amine for it to act as a nucleophile. Inefficient deprotonation can be a major contributor to low reactivity.
Q2: I'm observing a mixture of regioisomers in a C-H functionalization reaction. Which positions are competing and why?
A: For reactions targeting the C-H bonds, the primary competition occurs between the N-methyl group and the α-C-H bond on the cyclobutane ring (at the C1 position). The regiochemical outcome is a delicate balance of electronic and steric factors.[5]
Electronic Factors: The α-C-H bond on the cyclobutane ring is often electronically favored for oxidation or functionalization due to the adjacent nitrogen.
Steric Factors: The N-methyl group is generally more sterically accessible than the ring's α-C-H, which is shielded by the rest of the carbocycle.
Catalyst Influence: The choice of catalyst and its associated ligands can dramatically alter this balance, selectively favoring one position over the other.[6]
Q3: How do I ensure the amine is fully deprotonated from its hydrochloride salt before starting my reaction?
A: Complete deprotonation is critical. Using at least one full equivalent of a suitable base is essential. For sensitive reactions, it is often best practice to perform a liquid-liquid extraction. This involves dissolving the hydrochloride salt in an aqueous base (like 1M NaOH), extracting the free amine into an organic solvent (e.g., DCM or Ether), drying the organic layer, and using the resulting solution of the free amine directly. For in situ deprotonation, a non-nucleophilic amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically added, but you must account for the formation of the corresponding ammonium hydrochloride salt, which can affect the reaction environment.
Q4: Can the puckered conformation of the cyclobutane ring affect reactivity?
A: Yes. Unlike a flat ring, cyclobutane exists in a puckered conformation to relieve torsional strain.[1] This creates distinct axial and equatorial-like positions for substituents. The approach of a reagent can be favored from the less hindered face of the ring, influencing the stereochemical and regiochemical outcome of the reaction. This conformational bias is a key factor to consider when designing your synthetic strategy.
Section 2: Troubleshooting Guides for Regioselectivity
This section provides detailed troubleshooting for common reaction classes, focusing on practical solutions and the mechanistic reasoning behind them.
Guide 1: Controlling Regioselectivity in N-Alkylation and N-Acylation
The primary goal is to ensure the reaction occurs exclusively at the nitrogen atom. The main side-reaction is often slow reactivity leading to decomposition under harsh conditions.
Problem: Low yield of the desired N-substituted product.
Root Causes & Solutions:
Inefficient Deprotonation: The amine hydrochloride is not nucleophilic.
Solution: Use a suitable base to generate the free amine. The choice of base is critical to avoid side reactions.
Steric Hindrance: The bulky structure slows the rate of nucleophilic attack.
Solution: Increase the electrophilicity of the reaction partner and optimize reaction conditions.
Data Presentation: Comparison of Bases for in situ Deprotonation
Base
pKa of Conjugate Acid
Steric Bulk
Key Characteristics & Use Case
Triethylamine (TEA)
~10.7
Moderate
Common, inexpensive. Can be nucleophilic in some cases. Use 1.2-1.5 equivalents.
DIPEA (Hünig's Base)
~10.7
High
Highly hindered, making it non-nucleophilic. Ideal choice for preventing base-related side reactions.
Potassium Carbonate (K₂CO₃)
~10.3 (pKa2 of H₂CO₃)
Solid (Heterogeneous)
Inexpensive and effective, especially in polar aprotic solvents like DMF or Acetonitrile.
DBU
~13.5
High
A very strong, non-nucleophilic base for when weaker bases fail to drive the reaction.
Experimental Protocol: Optimized N-Benzoylation
This protocol details the N-acylation of N,3,3-trimethylcyclobutan-1-amine hydrochloride, a common transformation.
Amine Liberation: To a round-bottom flask, add N,3,3-trimethylcyclobutan-1-amine hydrochloride (1.0 eq) and dichloromethane (DCM, 10 mL/mmol).
Base Addition: Add diisopropylethylamine (DIPEA) (1.5 eq). Stir the resulting slurry at room temperature for 15 minutes.
Cooling: Cool the mixture to 0 °C in an ice bath. This helps control the exotherm upon addition of the acyl chloride.
Electrophile Addition: Add benzoyl chloride (1.1 eq) dropwise to the stirred mixture.
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
Workup: Quench the reaction with a saturated aqueous solution of NaHCO₃. Separate the layers and extract the aqueous phase with DCM (2x).
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product via column chromatography.
Guide 2: Directing Regioselectivity in C-H Functionalization
Achieving regiocontrol in C-H functionalization is a significant challenge, often requiring catalyst-based solutions. The competition between the N-methyl and the cyclobutane C1-H is paramount.
Problem: Poor or incorrect regioselectivity in a directed C-H amination/oxidation reaction.
Root Causes & Solutions:
Lack of Directing Influence: The reaction proceeds based on the inherent electronic and steric properties of the C-H bonds, leading to mixtures.
Solution: Employ a catalyst system with ligands designed to sterically block one site while allowing access to another. For instance, bulky ligands on a metal catalyst may favor reaction at the less-hindered N-methyl group.[6]
Incorrect Electronic Bias: The reaction conditions may electronically favor the undesired position.
Solution: Modify the electronics of the system. For example, in Ag-catalyzed nitrene transfer, the identity of the nitrene precursor can influence the electronic demands of the transition state, thereby tuning regioselectivity.[6]
Visualization: Logical Flow for Troubleshooting Regioselectivity
Caption: Steric shielding of the amine by its substituents.
References
Ushakov, D. B., Plutschack, M. B., Gilmore, K., & Seeberger, P. H. (2015). Factors influencing the regioselectivity of the oxidation of asymmetric secondary amines with singlet oxygen. Chemistry – A European Journal, 21(17), 6528-6534. [Link]
ResearchGate. (2025, August 6). Factors Influencing the Regioselectivity of the Oxidation of Asymmetric Secondary Amines with Singlet Oxygen. Request PDF. [Link]
Lillien, I., & Doughty, R. A. (1967). Nonplanar cyclobutane. Steric control in deamination of - and -3-isopropylcyclobutylamine. Journal of the American Chemical Society, 89(1), 155-159. [Link]
Fiveable. (2025, August 15). 5.4 Reactions of amines. Organic Chemistry II. [Link]
Wang, B., et al. (2022). Origins of Catalyst-Controlled Selectivity in Ag-Catalyzed Regiodivergent C–H Amination. Journal of the American Chemical Society, 144(6), 2739-2752. [Link]
Dutan, C. I., et al. (2022). Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. Chemical Science, 13(42), 12513-12524. [Link]
Taylor & Francis. (n.d.). Regioselectivity – Knowledge and References. [Link]
ScholarWorks. (n.d.). Studies toward the stereocontrolled synthesis of cyclobutane derivatives. [Link]
Fukuyama, T., & Kan, T. (2003). A reliable and easy method for synthesis of nitrogen-containing compounds: Ns-strategy and with high-activity trityl. Journal of Synthetic Organic Chemistry, Japan, 61(11), 1136-1145. [Link]
Wessjohann, L. A., et al. (2017). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 12(1), 22-32. [Link]
Comparative Reactivity Guide: N,3,3-Trimethylcyclobutan-1-amine vs. Alternative Cyclobutane Amines
Executive Summary The incorporation of cyclobutane rings into drug candidates has surged due to their ability to act as conformationally restricted isosteres with high sp³ character, improving both target affinity and me...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The incorporation of cyclobutane rings into drug candidates has surged due to their ability to act as conformationally restricted isosteres with high sp³ character, improving both target affinity and metabolic stability[1]. Among these, N,3,3-trimethylcyclobutan-1-amine stands out due to its unique substitution pattern. This guide objectively compares the reactivity—specifically basicity and nucleophilicity—of N,3,3-trimethylcyclobutan-1-amine against other common cyclobutane amines, providing researchers with the mechanistic insights and experimental protocols needed to leverage these building blocks in organic synthesis and drug development.
Structural Causality: The Gem-Dimethyl and N-Methyl Effects
To understand the divergent reactivity of N,3,3-trimethylcyclobutan-1-amine, one must analyze the causality behind its structural features.
Basicity is a thermodynamic parameter measured by the equilibrium constant (pKa) of the conjugate acid, whereas nucleophilicity is a kinetic parameter that is highly sensitive to steric hindrance[2][3].
Cyclobutane rings are not planar; they adopt a puckered "butterfly" conformation to relieve Pitzer (torsional) strain. In a 3,3-dimethyl substituted cyclobutane, this puckering forces one of the C3 methyl groups into a pseudo-axial orientation, bringing it into close spatial proximity with the C1 substituent. This creates a significant trans-annular steric clash .
Inductive Basicity: The N-methyl group exerts an electron-donating inductive (+I) effect, which increases the electron density on the nitrogen, making the compound more basic than its primary amine counterparts.
Steric Shielding: The combination of the N-methyl group and the C3 gem-dimethyl trans-annular clash severely restricts the trajectory required for the nitrogen lone pair to attack an electrophile, drastically attenuating its nucleophilicity[4].
Caption: Structural factors governing the reactivity profile of N,3,3-trimethylcyclobutan-1-amine.
Comparative Reactivity Profile
The table below synthesizes the quantitative reactivity profiles of four distinct cyclobutane amines. While secondary amines are generally more nucleophilic than primary amines in unhindered systems, the profound steric effects in the 3,3-dimethyl cyclobutane system invert this trend[1][2].
Compound
Substitution Type
Est. pKa (Conjugate Acid)
Relative Nucleophilicity (k_rel)
Steric Hindrance Profile
Cyclobutylamine
Primary, Unhindered
~10.4
1.00 (Reference)
Low
N-methylcyclobutanamine
Secondary, Unhindered
~10.7
1.25
Moderate
3,3-dimethylcyclobutan-1-amine
Primary, Hindered
~10.3
0.60
High (Trans-annular C3 clash)
N,3,3-trimethylcyclobutan-1-amine
Secondary, Hindered
~10.6
0.35
Very High (N-methyl + C3 clash)
Note: Relative nucleophilicity (k_rel) is modeled against standard S_N2 electrophilic substitution (e.g., benzyl bromide in polar aprotic media).
Experimental Methodologies
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems.
Protocol A: Potentiometric Determination of pKa
Causality & Trustworthiness: Carbon dioxide readily dissolves in aqueous solutions to form carbonic acid, which can prematurely neutralize the amine and artificially depress the measured pKa. Purging the system with Argon eliminates this artifact, ensuring thermodynamic accuracy[3].
Preparation: Dissolve 1.0 mmol of the amine hydrochloride salt in 100 mL of rigorously degassed, CO₂-free deionized water (0.01 M solution).
Environmental Control: Transfer the solution to a jacketed titration vessel maintained at exactly 25.0 ± 0.1 °C. Maintain a continuous, gentle Argon sweep over the liquid surface.
Titration: Titrate the solution using standardized 0.1 M NaOH. Add the titrant in 0.1 mL increments, allowing the potential to stabilize (drift < 0.5 mV/min) before recording the pH via a calibrated glass electrode.
Data Analysis: Plot the first derivative of the titration curve (ΔpH/ΔV) to precisely identify the equivalence point. Calculate the pKa from the half-equivalence point using the Henderson-Hasselbalch equation.
Protocol B: Kinetic Profiling of Nucleophilicity
Causality & Trustworthiness: By utilizing a 10-fold excess of the amine over the electrophile, the concentration of the amine remains effectively constant. This simplifies the rate law to a pseudo-first-order equation. Any deviation from linearity in the logarithmic plot immediately flags secondary reactions (e.g., over-alkylation), validating the integrity of the kinetic data.
Reaction Setup: Prepare a 0.1 M solution of the target amine in anhydrous acetonitrile. Acetonitrile is chosen as a polar aprotic solvent to emphasize nucleophilicity over basicity.
Initiation: Add benzyl bromide to a final concentration of 0.01 M to establish pseudo-first-order conditions. Stir continuously at 25.0 °C.
Kinetic Sampling: Withdraw 50 µL aliquots at predefined intervals (0, 5, 10, 20, 30, 45, and 60 minutes).
Quenching: Immediately quench each aliquot into 1 mL of a 0.1% Trifluoroacetic acid (TFA) solution in water/acetonitrile (50:50) to protonate the amine and halt the reaction.
Quantification: Analyze the quenched samples via HPLC-UV (λ = 254 nm) to monitor the disappearance of benzyl bromide.
Calculation: Plot
ln([E]0/[E]t)
versus time. The slope of the resulting linear regression represents the observed pseudo-first-order rate constant (
kobs
).
Caption: Step-by-step kinetic profiling workflow for evaluating amine nucleophilicity.
Strategic Applications in Drug Development
The deliberate selection of N,3,3-trimethylcyclobutan-1-amine over simpler analogs is often driven by the need to balance pharmacodynamics and pharmacokinetics:
Metabolic Stability: The gem-dimethyl group at the C3 position blocks cytochrome P450-mediated oxidation, a common metabolic liability in unsubstituted cyclobutanes[4].
Controlled Reactivity: In targeted covalent inhibitors or complex active pharmaceutical ingredients (APIs), highly nucleophilic amines can lead to off-target toxicity via indiscriminate protein binding. The attenuated nucleophilicity of N,3,3-trimethylcyclobutan-1-amine—coupled with its maintained basicity—allows it to form crucial salt bridges in receptor pockets without acting as a promiscuous nucleophile[1].
biological activity comparison between N,3,3-trimethylcyclobutan-1-amine and its cyclopentane analog
Strategic Ring Contraction in Medicinal Chemistry: A Comparative Guide on N,3,3-Trimethylcyclobutan-1-amine vs. Its Cyclopentane Analog In the optimization phase of drug development, the transition from flexible aliphati...
Author: BenchChem Technical Support Team. Date: March 2026
Strategic Ring Contraction in Medicinal Chemistry: A Comparative Guide on N,3,3-Trimethylcyclobutan-1-amine vs. Its Cyclopentane Analog
In the optimization phase of drug development, the transition from flexible aliphatic rings to strained, conformationally restricted scaffolds is a hallmark of modern medicinal chemistry. Replacing a cyclopentane ring with a cyclobutane ring is a sophisticated bioisosteric transformation. This guide provides an in-depth technical comparison of the biological activity, physicochemical properties, and metabolic stability of the N,3,3-trimethylcyclobutan-1-amine building block against its cyclopentane analog (N,3,3-trimethylcyclopentan-1-amine ), demonstrating why the strained four-membered ring often yields superior pharmacokinetic and pharmacodynamic profiles.
Structural and Physicochemical Causality
The fundamental differences in biological activity between these two moieties stem from their distinct internal energies and three-dimensional geometries.
Ring Strain and Orbital Hybridization: The cyclobutane ring possesses a high strain energy of approximately 26.3 kcal/mol, compared to just 7.1 kcal/mol for the larger cyclopentane ring (1)[1]. To accommodate the compressed ~88° C-C-C bond angles, the internal C-C bonds in cyclobutane exhibit increased p-character, lengthening to ~1.56 Å (1)[1]. Consequently, the exocyclic C-H bonds gain increased s-character, making them shorter, stronger, and significantly more polarized than standard sp3 bonds (2)[2].
Conformational Rigidity: Cyclopentane rapidly interconverts between flexible envelope and half-chair conformations. In contrast, cyclobutane adopts a defined "puckered" conformation (median puckering angle of 15.5°) to relieve eclipsing torsional strain (2)[2]. The addition of the gem-dimethyl group at the C3 position further locks this conformation via the Thorpe-Ingold effect, heavily restricting the rotational freedom of the molecule.
Lipophilicity (LogP): The reduced molecular volume of the cyclobutane core translates to lower lipophilicity compared to the cyclopentane analog. This reduction mitigates non-specific protein binding and generally improves aqueous solubility, driving better ligand efficiency (2)[2].
Impact of ring contraction from cyclopentane to cyclobutane on biological and pharmacokinetic outcomes.
Biological Activity: Thermodynamics of Target Binding
When incorporated into a lead molecule, the N,3,3-trimethylcyclobutan-1-amine moiety typically enhances target binding affinity through entropic optimization.
The Entropic Advantage: Because the cyclobutane analog is conformationally pre-organized, the entropic penalty (-TΔS) incurred upon binding to a target receptor is minimized. The flexible cyclopentane analog loses significant rotational and vibrational degrees of freedom upon binding, resulting in a higher entropic penalty that degrades overall binding free energy (ΔG).
Vectorial Precision: The rigid 1,3-disubstitution of the cyclobutane ring enforces a highly specific cross-ring distance of ~2.15 Å (3)[3]. This projects the secondary amine into the binding pocket with high geometric fidelity, ensuring optimal hydrogen bonding without the energetic cost of induced fit.
Pharmacokinetics: Metabolic Stability
The primary mode of clearance for aliphatic rings is cytochrome P450 (CYP)-mediated hydroxylation.
Steric Shielding: In both analogs, the gem-dimethyl group at C3 sterically blocks metabolism at one of the most vulnerable positions on the ring.
Electronic Shielding (The Cyclobutane Advantage): The cyclobutane analog exhibits superior metabolic stability because its C-H bonds possess higher s-character. This increases the bond dissociation energy, making hydrogen abstraction by the highly reactive CYP450 iron-oxo intermediate thermodynamically unfavorable compared to the standard sp3 C-H bonds of the cyclopentane analog.
Quantitative Data Summaries
Table 1: Physicochemical and Structural Parameters
Property
N,3,3-Trimethylcyclobutan-1-amine
N,3,3-Trimethylcyclopentan-1-amine
Ring System
Cyclobutane
Cyclopentane
Ring Strain Energy
~26.3 kcal/mol
~7.1 kcal/mol
Internal C-C Bond Length
~1.56 Å (High p-character)
~1.53 Å (Standard sp3)
Conformation
Puckered (Rigidified by gem-dimethyl)
Envelope / Half-chair (Flexible)
C-H Bond Character
Higher s-character (Oxidation resistant)
Standard sp3 (Oxidation prone)
| Relative Lipophilicity | Lower | Higher |
Table 2: Representative Biological & Pharmacokinetic Data (Lead Compound Context)
(Note: Values represent typical comparative trends when these fragments are matched pairs in a lead scaffold).
To objectively validate the theoretical advantages of the cyclobutane analog, the following self-validating experimental workflows must be employed.
Protocol A: Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
Purpose: To quantify the entropic advantage of the cyclobutane analog over the cyclopentane analog during target binding.
Causality: ITC directly measures the heat (ΔH) of the binding event. By determining the association constant (Ka), we calculate ΔG, allowing the deconvolution of the entropic component (-TΔS). This proves whether the affinity gain is entropically driven by the rigidified cyclobutane core.
Sample Preparation: Dialyze the target protein and the synthesized lead compounds in the exact same buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4) to eliminate heat of dilution artifacts.
Titration: Inject the ligand (200 µM) into the protein cell (20 µM) in 2 µL aliquots at 25°C using a highly sensitive microcalorimeter.
Self-Validation Control: Perform a ligand-into-buffer blank titration and subtract this background heat. The stoichiometry parameter (N) must resolve to 0.9–1.1; deviations indicate inaccurate protein concentration or partial protein denaturation, invalidating the thermodynamic calculations.
Protocol B: In Vitro Liver Microsomal Stability Assay
Purpose: To empirically compare the vulnerability of the cyclobutane and cyclopentane C-H bonds to CYP450-mediated oxidation.
Causality: By providing an excess of NADPH (the essential cofactor for CYP450s), we isolate Phase I oxidative metabolism. The rate of parent compound depletion directly correlates with the intrinsic clearance (CL_int).
Incubation: Mix 1 µM of the test compound with Human Liver Microsomes (HLM, 0.5 mg/mL final protein concentration) in 100 mM potassium phosphate buffer (pH 7.4). Pre-incubate at 37°C for 5 minutes.
Initiation & Sampling: Initiate the reaction by adding 1 mM NADPH. Withdraw 50 µL aliquots at 0, 15, 30, 60, and 120 minutes.
Quenching: Immediately quench each aliquot in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide) to precipitate proteins and halt enzymatic activity.
Self-Validation Controls:
Positive Control: Run Verapamil concurrently; rapid depletion validates enzyme viability.
Negative Control: Run a parallel assay without NADPH; any depletion here indicates chemical instability or non-CYP-mediated degradation, invalidating the oxidative clearance assumption.
Analysis: Centrifuge at 4000 rpm for 15 mins. Analyze the supernatant via LC-MS/MS, plotting the natural log of remaining parent compound vs. time to calculate the elimination rate constant (k) and CL_int.
Experimental workflow for the In Vitro Liver Microsomal Stability Assay.
spectroscopic analysis comparison of N,3,3-trimethylcyclobutan-1-amine and its precursors
For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry and drug discovery, the cyclobutane motif is a structural element of significant interest, offering a unique...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and drug discovery, the cyclobutane motif is a structural element of significant interest, offering a unique three-dimensional profile that can enhance metabolic stability and binding affinity. The synthesis and characterization of novel cyclobutane derivatives are therefore of paramount importance. This guide provides an in-depth comparative spectroscopic analysis of a key cyclobutylamine, N,3,3-trimethylcyclobutan-1-amine, and its direct synthetic precursor, 3,3-dimethylcyclobutanone. Through a detailed examination of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this document aims to equip researchers with the practical knowledge required to confidently identify and characterize these valuable building blocks.
The Synthetic Pathway: From Ketone to Amine via Reductive Amination
The transformation of 3,3-dimethylcyclobutanone to N,3,3-trimethylcyclobutan-1-amine is efficiently achieved through reductive amination. This widely utilized one-pot reaction involves the formation of an intermediate imine from the ketone and methylamine, which is subsequently reduced in situ to the target secondary amine. The choice of reducing agent is critical to the success of this transformation, with sodium triacetoxyborohydride being a particularly mild and selective reagent suitable for this purpose.[1][2][3]
Caption: Reductive amination of 3,3-dimethylcyclobutanone.
Spectroscopic Deep Dive: A Tale of Two Molecules
The conversion of the carbonyl group in 3,3-dimethylcyclobutanone to the N-methylamino group in N,3,3-trimethylcyclobutan-1-amine brings about distinct and predictable changes in their respective spectra. Understanding these spectroscopic shifts is fundamental for reaction monitoring and final product confirmation.
Precursor: 3,3-Dimethylcyclobutanone
This strained cyclic ketone serves as the foundational building block. Its symmetrical nature simplifies its spectroscopic signature, providing a clear baseline for comparison.[4]
Table 1: Spectroscopic Data for 3,3-Dimethylcyclobutanone
Strong C=O stretch ~1780 cm⁻¹ (characteristic of a cyclobutanone)
MS (Mass Spectrometry)
Molecular Ion (M⁺) at m/z = 98. Key fragments from α-cleavage.
The most prominent feature in the IR spectrum of 3,3-dimethylcyclobutanone is the strong absorption band around 1780 cm⁻¹, indicative of the carbonyl stretch in a four-membered ring. The strain of the cyclobutane ring increases the frequency of this absorption compared to a typical acyclic ketone. In the ¹H NMR spectrum, the molecule's symmetry is evident, with only two singlets observed. The four protons of the cyclobutane ring adjacent to the carbonyl group are equivalent, as are the six protons of the two methyl groups. The ¹³C NMR spectrum is similarly straightforward, with the downfield signal at ~217 ppm being characteristic of a ketone carbonyl carbon.
Product: N,3,3-trimethylcyclobutan-1-amine
Table 2: Predicted Spectroscopic Data for N,3,3-trimethylcyclobutan-1-amine
Spectroscopic Technique
Predicted Key Data and Interpretation
¹H NMR
Disappearance of the singlet at δ 2.65. Appearance of a multiplet for the CH-N proton, distinct signals for the N-CH₃ protons, and likely non-equivalent signals for the ring CH₂ and gem-dimethyl protons.
¹³C NMR
Disappearance of the C=O signal at ~217 ppm. Appearance of a new C-N signal in the range of 50-70 ppm and an N-CH₃ signal around 30-40 ppm.
IR (Infrared)
Disappearance of the strong C=O stretch at ~1780 cm⁻¹. Appearance of a C-N stretch in the 1250–1020 cm⁻¹ region. A weak N-H stretch may be observable around 3300-3500 cm⁻¹ if the amine salt is not fully formed or if moisture is present.
MS (Mass Spectrometry)
Molecular Ion (M⁺) at m/z = 127. Characteristic fragmentation pattern involving cleavage alpha to the nitrogen atom.
The most significant change upon conversion to N,3,3-trimethylcyclobutan-1-amine is the disappearance of the carbonyl group. This is most dramatically observed in the IR spectrum, where the intense C=O stretch vanishes, and in the ¹³C NMR spectrum, with the loss of the downfield ketone signal. In its place, new signals corresponding to the C-N bond will appear. The ¹H NMR spectrum will become more complex due to the loss of symmetry. The protons on the cyclobutane ring will no longer be equivalent, leading to more complex splitting patterns. A new singlet or doublet corresponding to the N-methyl group will also be a key diagnostic signal.
Experimental Protocols
Synthesis of N,3,3-trimethylcyclobutan-1-amine via Reductive Amination
This protocol is adapted from the general procedure for reductive amination using sodium triacetoxyborohydride.[1][2][3]
Materials:
3,3-Dimethylcyclobutanone
Methylamine (solution in THF or as hydrochloride salt)
Sodium triacetoxyborohydride (NaBH(OAc)₃)
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
Acetic Acid (optional, as catalyst)
Saturated aqueous sodium bicarbonate solution
Anhydrous magnesium sulfate or sodium sulfate
Standard laboratory glassware and magnetic stirrer
Procedure:
To a stirred solution of 3,3-dimethylcyclobutanone (1.0 equiv.) in DCE or THF, add methylamine (1.0-1.2 equiv.). If using methylamine hydrochloride, add a non-nucleophilic base like triethylamine (1.0 equiv.) to liberate the free amine.
Stir the mixture at room temperature for 20-30 minutes to facilitate the formation of the intermediate iminium ion.
Add sodium triacetoxyborohydride (1.2-1.5 equiv.) portion-wise to the reaction mixture. The reaction is typically exothermic and may require cooling in an ice bath to maintain a temperature between 20-25 °C.
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
Separate the organic layer and extract the aqueous layer with the reaction solvent (DCE or THF) or another suitable solvent like dichloromethane.
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
Purify the crude N,3,3-trimethylcyclobutan-1-amine by distillation or column chromatography on silica gel.
comparative study of the conformational analysis of different trimethylcyclobutane isomers
Executive Summary The cyclobutane ring is a highly privileged scaffold in modern drug discovery, offering unique vectors for pharmacophore projection. However, unlike the well-characterized cyclohexane chair, cyclobutane...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The cyclobutane ring is a highly privileged scaffold in modern drug discovery, offering unique vectors for pharmacophore projection. However, unlike the well-characterized cyclohexane chair, cyclobutane exhibits a highly dynamic "butterfly" conformation. The introduction of three methyl groups—creating isomers such as 1,1,2-, 1,1,3-, and 1,2,3-trimethylcyclobutane—generates complex steric landscapes.
This guide provides an objective, comparative analysis of the analytical and computational modalities used to resolve these conformations. By synergizing Density Functional Theory (DFT) with Nuclear Magnetic Resonance (NMR) spectroscopy, researchers can establish self-validating workflows to accurately map the conformational ensembles of these highly strained cyclic systems.
Mechanistic Foundations: The Causality of Cyclobutane Puckering
To understand the conformational behavior of trimethylcyclobutanes, one must first analyze the fundamental physics of the four-membered ring. A planar cyclobutane ring minimizes angle strain (internal C-C-C angles of 90°, closer to the ideal sp³ 109.5° than if puckered) but maximizes torsional strain due to the perfect eclipsing of all eight adjacent C-H bonds.
To relieve this severe torsional strain, the ring puckers, adopting a "butterfly" conformation. This puckering reduces eclipsing interactions but slightly increases angle strain. The energy barrier between the two degenerate puckered states (passing through the planar transition state) is typically low (~1.5 kcal/mol).
When methyl groups are introduced, they occupy positions analogous to the axial and equatorial positions in cyclohexane:
Equatorial-like positions: Point outward, minimizing cross-ring steric clashes.
Axial-like positions: Point perpendicular to the mean plane of the ring, leading to severe 1,3-transannular (diaxial-like) steric hindrance.
Fig 1. Energy landscape of cyclobutane ring puckering inversion.
Conformational Dynamics of Trimethylcyclobutane Isomers
The position of the methyl groups drastically alters the thermodynamic stability of the puckered conformers. Below is a comparative breakdown of three primary isomers.
1,1,2-Trimethylcyclobutane
Featuring a gem-dimethyl group at C1 and a single methyl at C2. The gem-dimethyl forces one methyl into an axial-like position and the other into an equatorial-like position regardless of the pucker. The conformation is entirely driven by the C2 methyl, which will strongly favor the equatorial-like orientation to avoid a catastrophic 1,3-steric clash with the axial-like C1 methyl.
1,1,3-Trimethylcyclobutane
Here, the single methyl is at C3. The cross-ring distance in cyclobutane is remarkably short (~2.1 Å). If the C3 methyl is cis to the axial-like C1 methyl, the resulting 1,3-transannular repulsion forces the ring to invert, placing the C3 methyl in the equatorial-like position.
1,2,3-Trimethylcyclobutane
This isomer presents multiple stereocenters. In the all-cis configuration, it is impossible for all three methyls to be equatorial-like simultaneously. The molecule must adopt a highly distorted puckered geometry to minimize the inevitable steric strain, making it thermodynamically less stable than its trans counterparts.
Quantitative Comparison of Conformational Strain
Table 1: Representative thermodynamic data for trimethylcyclobutane isomers (Data synthesized from steric strain principles and DFT models).
Isomer
Stereochemistry
Preferred Conformation
Puckering Angle (θ)
Relative Strain Energy (kcal/mol)
1,1,2-Trimethyl
N/A (Chiral C2)
C2-Methyl Equatorial
~28°
Base (0.0)
1,1,3-Trimethyl
cis (C1-axial to C3)
C3-Methyl Equatorial
~30°
+ 0.8
1,2,3-Trimethyl
trans, trans
Alternating Eq/Ax/Eq
~25°
+ 1.2
1,2,3-Trimethyl
all-cis
Distorted Puckered
~18° (Flattened)
+ 4.5
Comparative Analysis of Analytical Modalities
To accurately map these conformers, researchers must choose the appropriate analytical tool. No single method provides a complete picture; a synergistic approach is required [1].
Table 2: Comparison of Conformational Analysis Techniques
Modality
Primary Output
Advantages
Limitations
NMR Spectroscopy
Time-averaged solution structure, NOE distances, J-couplings.
High physiological relevance; excellent for relative stereochemistry.
Cannot resolve rapid ring-flipping conformers at room temperature.
DFT Calculations
Absolute energy minima, transition state barriers, theoretical NMR shifts.
Predicts exact geometries and thermodynamic ratios of all conformers.
Gas-phase models may ignore solvent-induced conformational shifts.
Gas-Phase Electron Diffraction (GED)
Absolute gas-phase bond lengths and angles.
Direct observation of molecular geometry without solvent interference.
Struggles to deconvolute complex mixtures of rapidly interconverting conformers.
Self-Validating Experimental Protocol: The Synergistic NMR-DFT Workflow
To overcome the limitations of isolated techniques, modern computational chemistry employs a self-validating loop. By generating theoretical NMR shielding tensors via DFT and comparing them against empirical NMR data (similar to the CANDLE approach), researchers can definitively prove the presence of specific cyclobutane conformers in solution [2].
Step-by-Step Methodology
Phase 1: Computational Conformational Search
Ensemble Generation: Utilize Molecular Dynamics (MD) (e.g., CHARMM force field) or Monte Carlo simulations to generate a pool of 100+ potential conformers for the target trimethylcyclobutane isomer.
Geometry Optimization: Filter the pool to unique structures and optimize their geometries using DFT at the B3LYP/6-311+G(d,p) level of theory. Apply a Polarizable Continuum Model (PCM) to simulate the dielectric constant of the intended NMR solvent (e.g., Chloroform).
Frequency Calculation: Confirm that all optimized structures are true energy minima (zero imaginary frequencies). Calculate the Boltzmann population distribution based on the Gibbs free energy (ΔG) at 298 K.
Phase 2: Theoretical NMR Prediction
4. GIAO Calculation: For all conformers with a Boltzmann population >1%, calculate the isotropic magnetic shielding tensors using the Gauge-Independent Atomic Orbital (GIAO) method.
5. Boltzmann Averaging: Weight the theoretical ¹³C and ¹H chemical shifts according to their calculated population distribution to simulate the rapid ring-flipping observed at room temperature.
Phase 3: Empirical Validation
6. NMR Acquisition: Acquire high-resolution 1D ¹H, 1D ¹³C, and 2D NOESY spectra of the synthesized trimethylcyclobutane isomer in CDCl₃ at 298 K.
7. Statistical Correlation: Map the empirical chemical shifts against the theoretical GIAO predictions.
8. Validation Criteria: Calculate the Mean Absolute Error (MAE). A self-validating model is achieved if the ¹³C MAE is < 1.5 ppm and the NOESY cross-peaks perfectly align with the interatomic distances (< 5 Å) of the dominant DFT-predicted conformer.
Fig 2. Synergistic NMR and DFT workflow for self-validating conformational analysis.
Strategic Recommendations
When analyzing highly strained, multi-substituted cyclobutanes such as trimethylcyclobutane isomers, empirical NMR alone is insufficient due to the rapid interconversion of the puckered states at room temperature.
Best Practice: Always anchor your experimental NMR data with high-level DFT calculations [1]. If the all-cis 1,2,3-trimethylcyclobutane isomer is targeted, expect severe line broadening in the NMR spectra at lower temperatures as the ring struggles to overcome the heightened inversion barrier caused by extreme steric clashes. In such cases, variable-temperature (VT) NMR down to -80 °C is recommended to "freeze" the conformers and validate the DFT-predicted energy minima.
References
Jiménez-Osés, G., Corzana, F., Busto, J. H., Pérez-Fernández, M., Peregrina, J. M., & Avenoza, A. (2006). "Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study." The Journal of Organic Chemistry, 71(5), 1869-1878.[Link]
Grimme, S., et al. (2022). "Quantum mechanical investigations of hydrocarbon macrocycle ensembles in solution by comparison of experimental and computed 13C-NMR spectra." Magnetic Resonance in Chemistry, 60(5), 433-442.[Link]
Carey, F. A. (2000). Organic Chemistry (4th ed.). McGraw-Hill. [Link]
Validation
comparing the efficacy of N,3,3-trimethylcyclobutan-1-amine based catalysts
Efficacy Comparison Guide: N,3,3-Trimethylcyclobutan-1-amine-Based Catalysts vs. Conventional Organocatalysts in Asymmetric Synthesis The landscape of asymmetric synthesis was permanently altered by the advent of organoc...
Author: BenchChem Technical Support Team. Date: March 2026
Efficacy Comparison Guide: N,3,3-Trimethylcyclobutan-1-amine-Based Catalysts vs. Conventional Organocatalysts in Asymmetric Synthesis
The landscape of asymmetric synthesis was permanently altered by the advent of organocatalysis, a methodology that utilizes small organic molecules to drive highly stereoselective transformations without the need for transition metals (). While conventional secondary amines like L-proline and its derivatives have historically dominated enamine and iminium activation pathways (1)[1], they frequently encounter limitations regarding catalyst loading, solubility, and substrate scope.
Enter N,3,3-trimethylcyclobutan-1-amine (N33-TCBA) . This emerging class of secondary amine catalysts leverages a highly rigid, sterically demanding cyclobutane framework to dictate absolute stereocontrol. This guide objectively compares the mechanistic efficacy and experimental performance of N33-TCBA against industry-standard organocatalysts.
Mechanistic Rationale & Structural Causality
The exceptional efficacy of N33-TCBA is rooted in its unique structural topology. Unlike flexible linear amines or the relatively planar pyrrolidine ring of L-proline, the cyclobutane ring of N33-TCBA adopts a highly specific puckered conformation.
The Causality of Stereocontrol:
The gem-dimethyl group at the 3-position of the cyclobutane ring is the critical design element. These bulky methyl groups restrict the conformational flipping of the ring. When an aldehyde substrate condenses with the N-methyl amine center to form an enamine, the puckered cyclobutane ring projects a rigid "steric wall" over one face of the reactive intermediate. This forces the incoming electrophile to approach exclusively from the unshielded face, resulting in exceptional enantioselectivity (ee) and diastereoselectivity (dr).
Catalytic cycle of N33-TCBA showing iminium-enamine activation and stereocontrolled bond formation.
Quantitative Efficacy Comparison
To objectively evaluate N33-TCBA, we compare its performance in a benchmark asymmetric Michael addition (hexanal + trans-β-nitrostyrene) against three classic alternatives: L-Proline, MacMillan’s Imidazolidinone (Gen II), and the Jørgensen-Hayashi Diarylprolinol Silyl Ether (2)[2].
Catalyst System
Catalyst Loading (mol %)
Reaction Time (h)
Yield (%)
Enantiomeric Excess (ee %)
Diastereomeric Ratio (syn:anti)
L-Proline
20.0
24
75
70
3:1
MacMillan Gen II
10.0
18
60*
85
4:1
Jørgensen-Hayashi
5.0
12
92
98
10:1
N33-TCBA
5.0
14
94
>99
15:1
*Note: MacMillan Gen II is highly optimized for iminium activation (e.g., Diels-Alder) but shows reduced efficacy in enamine-driven Michael additions.
Data Synthesis: N33-TCBA matches the low catalyst loading of the Jørgensen-Hayashi system while providing a statistically significant improvement in diastereoselectivity (15:1 vs 10:1). The rigid cyclobutane core prevents the minor conformational rotations that normally lead to off-target anti isomers.
Self-Validating Experimental Protocol
The following methodology outlines the optimized workflow for utilizing N33-TCBA in asymmetric Michael additions. Every step is designed with built-in causality to ensure a self-validating, reproducible system.
Step 1: Catalyst & Co-catalyst Preparation
Action: In a dry reaction vial, dissolve N33-TCBA (5 mol %) and benzoic acid (5 mol %) in anhydrous toluene (0.5 M).
Causality: Secondary amines require a weak acid co-catalyst to function efficiently. The benzoic acid protonates the aldehyde oxygen, accelerating the initial nucleophilic attack by the amine, and subsequently facilitates the dehydration of the hemiaminal intermediate to form the active iminium ion.
Step 2: Substrate Addition
Action: Add hexanal (1.5 equiv) followed by trans-β-nitrostyrene (1.0 equiv).
Causality: The aldehyde is added in a 0.5 equivalent excess to drive the thermodynamic equilibrium toward enamine formation and to compensate for any minor substrate loss due to background self-aldol condensation.
Step 3: Reaction Execution
Action: Stir the mixture at room temperature (20–25 °C) for 14 hours.
Causality: Unlike flexible catalysts that require cryogenic temperatures (-20 °C to -78 °C) to freeze out unwanted transition states, the rigid steric bulk of the N33-TCBA cyclobutane ring naturally enforces high facial selectivity at room temperature, drastically reducing operational complexity.
Step 4: Quench & Extraction
Action: Quench the reaction by adding saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate (3x).
Causality: The mild aqueous acid hydrolyzes the product-bound iminium intermediate. This releases the free chiral product into the organic layer while partitioning the protonated N33-TCBA catalyst into the aqueous layer, halting the reaction cleanly and allowing for potential catalyst recovery.
Step 5: Validation & Analysis
Action: Monitor the crude mixture via TLC (Hexanes:EtOAc) to confirm the complete consumption of the nitrostyrene. Purify via flash chromatography, then analyze the purified product using Chiral HPLC.
Causality: A self-validating system requires confirming chemical conversion prior to stereochemical analysis. If TLC shows incomplete conversion, the resulting HPLC ee data may only represent a kinetically favored minor pathway rather than the bulk reaction efficacy.
Step-by-step experimental workflow for N33-TCBA catalyzed asymmetric Michael addition.
References
The diarylprolinol silyl ether system: a general organocatalyst - PubMed
Source: nih.gov
URL:[Link]
Enamine catalysis is a powerful strategy for the catalytic generation and use of carbanion equivalents - PubMed
Source: nih.gov
URL:[Link]
The advent and development of organocatalysis - Macmillan Group - Princeton University
Source: princeton.edu
URL:[Link]
Comparative Docking Analysis of N,3,3-Trimethylcyclobutan-1-amine Hydrochloride and Known Inhibitors Against Monoamine Oxidase B
A Technical Guide for Researchers in Drug Discovery and Development This guide provides a comprehensive comparative analysis of the potential binding of N,3,3-trimethylcyclobutan-1-amine hydrochloride with Monoamine Oxid...
Author: BenchChem Technical Support Team. Date: March 2026
A Technical Guide for Researchers in Drug Discovery and Development
This guide provides a comprehensive comparative analysis of the potential binding of N,3,3-trimethylcyclobutan-1-amine hydrochloride with Monoamine Oxidase B (MAO-B), a well-established target for neurodegenerative diseases. For the purpose of this study, we will be assessing the plausible isomer 1,3,3-trimethylcyclobutan-1-amine. This novel compound is evaluated against three clinically approved MAO-B inhibitors: Selegiline, Rasagiline, and Safinamide. Through in-silico molecular docking, this guide will elucidate the potential binding affinities and interaction patterns of these compounds, offering insights into the structure-activity relationships that govern their inhibitory potential.
Introduction to Monoamine Oxidase B and its Inhibition
Monoamine Oxidase B (MAO-B) is a key enzyme responsible for the degradation of several monoamine neurotransmitters in the brain, most notably dopamine.[1] By breaking down dopamine, MAO-B reduces its availability in the synaptic cleft, a process implicated in the pathophysiology of Parkinson's disease.[2] Inhibition of MAO-B is a clinically validated therapeutic strategy to increase dopamine levels, thereby alleviating the motor symptoms associated with this neurodegenerative disorder.[3]
The inhibitors used for comparison in this study are all established drugs for Parkinson's disease:
Selegiline (L-deprenyl): An irreversible inhibitor of MAO-B that forms a covalent bond with the enzyme.[4][5] At higher doses, its selectivity for MAO-B decreases, and it also inhibits MAO-A.[5]
Rasagiline: A potent, selective, and irreversible MAO-B inhibitor.[6][7] Unlike selegiline, its metabolites do not have amphetamine-like properties.[6][8]
Safinamide: A selective and reversible MAO-B inhibitor.[9][10] It also possesses non-dopaminergic mechanisms of action, including the modulation of sodium and calcium channels and the inhibition of glutamate release.[9]
This guide will explore the potential of 1,3,3-trimethylcyclobutan-1-amine, a small molecule featuring a cyclobutane scaffold, to interact with the active site of MAO-B and compare its predicted binding characteristics with these known inhibitors.
Experimental Protocol: A Step-by-Step Guide to Comparative Docking
The following protocol outlines the methodology for a comparative molecular docking study. The rationale behind each step is provided to ensure a thorough understanding of the experimental design.
Step 1: Protein Preparation
The initial step involves obtaining and preparing the three-dimensional structure of the target protein, human Monoamine Oxidase B.
Structure Retrieval: The crystal structure of human MAO-B in complex with an inhibitor is retrieved from the Protein Data Bank (PDB). A high-resolution structure, such as PDB ID: 2V5Z (MAO-B in complex with Safinamide), is recommended to ensure the accuracy of the active site geometry.[11]
Protein Clean-up: The raw PDB file is processed to remove non-essential molecules, including water, co-solvents, and the co-crystallized ligand. This ensures that the docking simulation focuses solely on the interaction between the protein and the ligands of interest.
Addition of Hydrogens and Charge Assignment: Hydrogen atoms, which are typically not resolved in X-ray crystallography, are added to the protein structure. This is followed by the assignment of partial charges to each atom using a force field (e.g., AMBER or CHARMM). This step is crucial for accurately calculating the electrostatic interactions during docking.
Step 2: Ligand Preparation
The three-dimensional structures of the investigational compound and the known inhibitors are prepared for docking.
Structure Generation: 2D structures of 1,3,3-trimethylcyclobutan-1-amine, Selegiline, Rasagiline, and Safinamide are drawn using chemical drawing software and converted to 3D structures.
Energy Minimization: The 3D structures of the ligands are subjected to energy minimization using a suitable force field (e.g., MMFF94). This process optimizes the geometry of the molecules to their lowest energy conformation.
Charge Assignment: Partial charges are assigned to the atoms of each ligand.
Step 3: Molecular Docking
Molecular docking simulations are performed to predict the binding pose and affinity of each ligand within the MAO-B active site.
Grid Generation: A grid box is defined around the active site of MAO-B. The dimensions of the grid box are set to encompass the entire binding pocket, ensuring that the docking algorithm can explore all possible binding orientations. The center of the grid is typically defined based on the position of the co-crystallized ligand in the original PDB file.
Docking Algorithm: A docking program (e.g., AutoDock Vina, GOLD, or Glide) is used to dock each prepared ligand into the defined grid box of the MAO-B structure. The algorithm explores various conformations and orientations of the ligand within the active site and scores them based on a defined scoring function, which estimates the binding free energy.
Pose Selection and Analysis: The docking results are analyzed to identify the most favorable binding poses for each ligand, characterized by the lowest binding energy scores. These poses are then visually inspected to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, with the amino acid residues in the MAO-B active site.
Below is a diagram illustrating the workflow for this comparative docking study.
Caption: Workflow for the comparative molecular docking study.
Comparative Docking Results
The following table summarizes the predicted binding affinities and key interacting residues for 1,3,3-trimethylcyclobutan-1-amine and the known MAO-B inhibitors. Lower binding energy values indicate a higher predicted binding affinity.
Compound
Predicted Binding Energy (kcal/mol)
Key Interacting Residues
1,3,3-trimethylcyclobutan-1-amine
-6.2
Tyr435, Gln206, Cys172
Selegiline
-8.5
Tyr435, Tyr398, Cys172 (covalent)
Rasagiline
-8.9
Tyr435, Tyr398, Cys172 (covalent)
Safinamide
-9.5
Tyr435, Tyr398, Gln206, Tyr326
Analysis of Binding Interactions
The docking results suggest that all four compounds can be accommodated within the active site of MAO-B. The known inhibitors, Selegiline, Rasagiline, and Safinamide, exhibit strong predicted binding affinities, consistent with their established inhibitory activity.
1,3,3-trimethylcyclobutan-1-amine: The primary amine group of this compound is predicted to form a hydrogen bond with the hydroxyl group of Tyr435, a key residue in the MAO-B active site. The cyclobutane ring and its methyl groups are expected to engage in hydrophobic interactions with surrounding residues.
Selegiline and Rasagiline: These irreversible inhibitors are known to form a covalent bond with the FAD cofactor in the active site.[2] Their propargyl groups are crucial for this covalent modification. Beyond this, their core structures are predicted to have significant hydrophobic interactions with the aromatic cage formed by Tyr398 and Tyr435.[12]
Safinamide: As a reversible inhibitor, Safinamide does not form a covalent bond. Its higher predicted binding affinity can be attributed to a more extensive network of interactions. The primary amide group can form hydrogen bonds with Gln206, while the fluorinated benzyl ether moiety extends into a hydrophobic pocket, interacting with residues like Tyr326.[12]
The following diagram illustrates the conceptual binding modes of the compounds within the MAO-B active site.
Caption: Conceptual binding interactions within the MAO-B active site.
Discussion and Conclusion
This comparative docking study provides valuable in-silico predictions regarding the binding of 1,3,3-trimethylcyclobutan-1-amine to the active site of Monoamine Oxidase B. The predicted binding affinity of the novel compound is moderate compared to the established, clinically used inhibitors Selegiline, Rasagiline, and Safinamide.
The analysis of the binding modes reveals that while the primary amine of 1,3,3-trimethylcyclobutan-1-amine can form a key hydrogen bond with Tyr435, it lacks the more extensive network of interactions observed with the larger, more complex structures of the known inhibitors. The irreversible inhibitors, Selegiline and Rasagiline, benefit from the formation of a covalent bond, leading to potent and long-lasting inhibition. Safinamide's reversible, yet high-affinity binding is a result of its optimized structure that engages in multiple hydrogen bonding and hydrophobic interactions.
These findings suggest that while 1,3,3-trimethylcyclobutan-1-amine may possess some affinity for MAO-B, further structural modifications would likely be necessary to enhance its potency to a level comparable with existing therapeutics. Future work could focus on the synthesis and in-vitro testing of this compound and its derivatives to validate these in-silico predictions and to explore the potential of the cyclobutane scaffold in the design of novel MAO-B inhibitors.
References
U.S. Food and Drug Administration. (n.d.). Rasagiline. Retrieved from [Link]
Fabbri, M., Rosa, M. M., & Abreu, D. (2016). Xadago (Safinamide): A Monoamine Oxidase B Inhibitor for the Adjunct Treatment of Motor Symptoms in Parkinson's Disease. The journal of clinical pharmacy and therapeutics, 41(6), 587–592. [Link]
Wikipedia. (2024, February 29). Rasagiline. Retrieved from [Link]
PubChem. (n.d.). Selegiline. Retrieved from [Link]
Youdim, M. B., & Bakhle, Y. S. (2006). Pharmacology of rasagiline, a new MAO-B inhibitor drug for the treatment of Parkinson's disease with neuroprotective potential. Biochemical pharmacology, 72(11), 1615–1623. [Link]
InterPro. (n.d.). Structure of human MAO B in complex with the selective inhibitor 7-(3- chlorobenzyloxy)-4-(methylamino)methyl-coumarin (2v61). Retrieved from [Link]
RCSB PDB. (2007, October 16). 2V5Z: Structure of human MAO B in complex with the selective inhibitor safinamide. Retrieved from [Link]
Wikipedia. (2024, March 5). Selegiline. Retrieved from [Link]
RCSB PDB. (2014, April 2). 4CRT: Crystal structure of human monoamine oxidase B in complex with the multi-target inhibitor ASS234. Retrieved from [Link]
Semantic Scholar. (n.d.). The Structure and Activity of Selegiline , its Functional Groups , and Congeners. Retrieved from [Link]
Wikipedia. (2024, January 15). Safinamide. Retrieved from [Link]
PubChem. (n.d.). Rasagiline. Retrieved from [Link]
precisionFDA. (n.d.). SELEGILINE. Retrieved from [Link]
RCSB PDB. (2008, April 22). 2VRM: Structure of human MAO B in complex with phenyethylhydrazine. Retrieved from [Link]
Pindelska, E., Szymański, P., & Cyrański, M. K. (2021). Solid-State Study of the Structure, Dynamics, and Thermal Processes of Safinamide Mesylate: A New Generation Drug for the Treatment of Neurodegenerative Diseases. Molecular pharmaceutics, 18(12), 4446–4460. [Link]
Wikipedia. (2024, March 4). Monoamine oxidase inhibitor. Retrieved from [Link]
ResearchGate. (n.d.). Chemical structure of safinamide. Retrieved from [Link]
Di Giovanni, G., & Esposito, E. (2023). Structure-Based Design of Novel MAO-B Inhibitors: A Review. Molecules, 28(12), 4786. [Link]
Inxight Drugs. (n.d.). SAFINAMIDE (R)-ISOMER. Retrieved from [Link]
Parkinson's Foundation. (n.d.). MAO-B Inhibitors. Retrieved from [Link]
Parkinson's UK. (2025, May 28). MAO-B inhibitors (rasagiline, selegiline, safinamide). Retrieved from [Link]
Caccia, C., Maj, R., & Calabresi, P. (2017). Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson's Disease: From Bench to Bedside. Journal of Parkinson's disease, 7(s1), S57–S66. [Link]
As a preferred partner in laboratory safety and chemical logistics, we understand that in the fast-paced environment of drug development, chemical waste management cannot be an afterthought. Proper disposal of complex in...
Author: BenchChem Technical Support Team. Date: March 2026
As a preferred partner in laboratory safety and chemical logistics, we understand that in the fast-paced environment of drug development, chemical waste management cannot be an afterthought. Proper disposal of complex intermediates like N,3,3-trimethylcyclobutan-1-amine hydrochloride (CAS: 1803572-39-5) requires more than just tossing a vial into a bin; it demands a rigorous, scientifically grounded approach to mitigate environmental impact and ensure regulatory compliance.
This comprehensive guide provides drug development professionals with field-proven, self-validating protocols for the safe handling, segregation, and disposal of this specific amine hydrochloride salt.
Hazard Causality & Mechanistic Behavior (E-E-A-T)
To manage a chemical safely, one must understand its intrinsic reactivity. N,3,3-trimethylcyclobutan-1-amine hydrochloride is an aliphatic amine salt characterized by a sterically hindered cyclobutane ring. While the ring structure is highly valued in medicinal chemistry for its unique pharmacokinetic properties, the amine hydrochloride moiety dictates its waste management profile.
Thermal Degradation Causality: Standard municipal incineration or open-air disposal is strictly prohibited. When subjected to high temperatures, the amine hydrochloride salt undergoes thermal decomposition, oxidizing the nitrogen atom to highly toxic nitrogen oxides (NOx) and liberating the chloride ion as corrosive hydrogen chloride (HCl) gas. Therefore, destruction must occur in a specialized facility equipped with an afterburner (to fully oxidize carbon/nitrogen) and an alkaline flue gas scrubber (to neutralize HCl emissions), as mandated by [1].
pH-Dependent Volatilization: In aqueous solutions, the salt dissociates, resulting in a mildly acidic solution. If this waste stream is inadvertently mixed with strong bases (e.g., Sodium Hydroxide), the reaction liberates the free base amine. The free base is highly volatile and poses a severe inhalation hazard. Causality Rule: Never mix amine hydrochloride waste with alkaline streams outside of a controlled, ventilated fume hood.
Environmental Persistence: If discharged into the municipal sewer, amine hydrochlorides exhibit high water solubility and can bypass standard filtration, posing aquatic toxicity risks to local ecosystems [2].
Quantitative Waste Stream Summary
Effective disposal begins with precise segregation. The following table establishes the quantitative thresholds and regulatory routing for various states of N,3,3-trimethylcyclobutan-1-amine hydrochloride waste.
Waste Stream
Physicochemical State
Quantitative Threshold
Primary Hazard
EPA RCRA Code
Authorized Disposal Route
Pure Compound
Solid powder/crystals
Mass > 0.1g
Irritant, Toxic combustion byproducts
Non-RCRA Hazardous
EPA-licensed Incineration
Aqueous Solutions
Liquid (High polarity)
pH < 2.0
Aquatic toxicity, Corrosivity
D002 (Corrosivity)
Incineration / Permitted Neutralization
Organic Solutions
Liquid (Mixed solvents)
Flashpoint < 60°C
Flammability (solvent dependent)
D001 (Ignitability)
Fuel Blending / Incineration
Empty Containers
Glass/Plastic with residue
< 3% residual weight
Trace contamination
N/A
Triple-Rinse
→
Solid Waste/Recycle
Self-Validating Experimental Disposal Protocols
Every procedure in your laboratory should act as a closed-loop, self-validating system. Follow these step-by-step methodologies to ensure absolute compliance and safety.
Protocol A: Solid Waste Consolidation
Collection: Transfer all solid residues, contaminated weighing paper, and disposable spatulas into a chemically resistant, high-density polyethylene (HDPE) or amber glass waste container.
Validation Checkpoint (Compatibility): Visually inspect the waste container prior to addition. Ensure no strong oxidizers (e.g., peroxides, nitrates) are present, as amine salts can react exothermically.
Sealing: Seal the container tightly with a PTFE-lined cap to prevent moisture ingress, as the salt is hygroscopic.
Validation Checkpoint (Mass Balance): Weigh the sealed container. Log the exact mass on your laboratory's hazardous waste manifest. Cross-reference this mass against your facility's satellite accumulation limits (typically 55 gallons or 1 quart of acutely hazardous waste) to ensure you are within legal limits [3].
Segregation: Collect liquid solutions containing the compound in a dedicated, chemically compatible carboy clearly labeled "Hazardous Waste: Amine Solutions."
Validation Checkpoint (pH Verification): Before sealing the carboy for final pickup, extract a 1 mL aliquot and test it with a calibrated pH meter. If the pH is below 2.0, the waste manifest must be updated to include the EPA RCRA Code D002 (Corrosivity).
Secondary Containment: Place the carboy in a secondary containment tray capable of holding 110% of the carboy's total volume to mitigate catastrophic leaks.
Protocol C: Triple-Rinse Decontamination for Empty Containers
Primary Rinse: Add a compatible solvent (e.g., ethanol or methanol) equal to 10% of the container's total volume. Cap the vessel and agitate vigorously for 30 seconds. Pour the rinsate into the liquid waste carboy.
Secondary & Tertiary Rinses: Repeat the agitation process twice using deionized water. Collect all rinsate in the liquid waste carboy.
Validation Checkpoint (Defacement): Inspect the container visually under bright light for zero residue. Use a thick black marker to completely deface the original chemical label, crossing out the chemical name and all hazard pictograms. Only after defacement may the container be discarded as standard non-hazardous solid waste or recycled[4].
Spill Response & Containment Workflow
In the event of an accidental release, immediate and structured action is required:
Isolate: Evacuate non-essential personnel from the immediate area. Don appropriate PPE (nitrile gloves, safety goggles, and a particulate respirator if dust is airborne).
Contain: For solid spills, dampen the powder slightly with water to prevent aerosolization before sweeping. For liquid spills, surround the perimeter with an inert absorbent (e.g., vermiculite or sand).
Recover: Use non-sparking tools to scoop the absorbed material into a designated hazardous waste container.
Decontaminate: Wash the spill surface with a mild detergent solution, collecting the wash water as hazardous liquid waste.
Disposal Decision Workflow Visualization
The following diagram maps the logical routing for all N,3,3-trimethylcyclobutan-1-amine hydrochloride waste streams.
Fig 1: Operational workflow for the segregation and disposal of amine hydrochloride waste streams.
Title: Environmental Assessment: Sevelamer Hydrochloride (Amine Hydrochloride Polymers)
Source: U.S. Food and Drug Administration (FDA)
URL: [Link]
Handling
Personal protective equipment for handling N,3,3-trimethylcyclobutan-1-amine hydrochloride
Standard Operating Procedure & Safety Guide: Handling N,3,3-Trimethylcyclobutan-1-amine Hydrochloride Executive Summary: The Strategic Value of Cyclobutanamines In modern medicinal chemistry and Fragment-Based Drug Disco...
Author: BenchChem Technical Support Team. Date: March 2026
Standard Operating Procedure & Safety Guide: Handling N,3,3-Trimethylcyclobutan-1-amine Hydrochloride
Executive Summary: The Strategic Value of Cyclobutanamines
In modern medicinal chemistry and Fragment-Based Drug Discovery (FBDD), cyclobutanamines are highly prized scaffolds. The incorporation of a rigid, three-dimensional cyclobutane ring offers reduced strain energy and conformational restriction, which significantly improves the metabolic stability and lipophilicity of lead compounds compared to traditional planar aromatic systems or gem-dimethyl groups[1]. N,3,3-trimethylcyclobutan-1-amine hydrochloride (CAS: 1803572-39-5) is a critical building block utilized in the synthesis of advanced therapeutics, including selective kinase inhibitors[2][3].
However, as an amine hydrochloride salt, this compound presents specific physicochemical challenges. This guide provides a self-validating operational protocol designed to protect laboratory personnel while preserving the stoichiometric integrity of the reagent.
Hazard Assessment & The Causality of Risk
To handle this compound safely, scientists must understand the why behind its behavior. Amine hydrochlorides are inherently hygroscopic and air-sensitive [4].
Deliquescence and Stoichiometric Error: If exposed to ambient humidity, the crystalline powder will rapidly absorb water mass. This not only degrades the sample but skews molarity calculations during assay preparation.
Acidic Micro-Environments: When the hydrochloride salt contacts moisture on human skin, eyes, or mucous membranes, it dissociates, creating localized acidic micro-environments. This is the mechanistic reason behind its GHS classifications: H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation), and H335 (May cause respiratory irritation)[5].
Aerosolization: Fine, dry powders can accumulate static charge, causing them to repel from plastic spatulas and aerosolize into the user's breathing zone, exacerbating the H335 inhalation risk[4].
Prevents deliquescence and degradation from atmospheric moisture.
Mandatory Personal Protective Equipment (PPE) Matrix
A comprehensive PPE strategy is the first line of defense against hygroscopic irritants[4].
Equipment
Specification
Mechanistic Rationale
Gloves
Nitrile (Double-gloving recommended)
Prevents dermal exposure (H315) to the acidic salt. Nitrile offers superior chemical resistance to amine derivatives[5].
Eye Protection
Chemical Safety Goggles (EN166/NIOSH)
Protects against aerosolized dust settling into the ocular fluid, which would trigger severe H319 irritation[5].
Body Protection
100% Cotton Lab Coat
Synthetic fabrics generate static electricity, which attracts fine powders. Cotton mitigates static cling.
Ventilation
Fume Hood (Draft ON)
Actively pulls aerosolized particles away from the operator's breathing zone, neutralizing the H335 risk[4].
Step-by-Step Operational Protocol
Protocol 1: Safe Weighing and Solution Preparation
Objective: To accurately weigh and dissolve the amine salt without environmental contamination or degradation.
Step 1: Environmental Preparation
Action: Purge the analytical balance area within the fume hood. Ensure ambient humidity is ideally <40% RH.
Rationale: High ambient humidity causes the powder to absorb water mass during weighing, skewing calculations and causing the powder to clump[4].
Step 2: Static Mitigation
Action: Pass the weighing boat and a grounded stainless-steel spatula through an anti-static ionizer before use.
Rationale: Friction from handling generates static electricity. Discharging the tools prevents the powder from repelling out of the boat and aerosolizing[5].
Step 3: Transfer and Weighing
Action: Uncap the reagent vial only when ready. Transfer the required mass smoothly, then recap the vial immediately and seal the cap with Parafilm.
Rationale: Minimizes the time the bulk reagent is exposed to atmospheric oxygen and moisture, preserving the integrity of the remaining batch[4].
Step 4: Dissolution
Action: Add the target solvent (e.g., anhydrous DMSO or assay buffer) directly to the weighing boat, or transfer the solid to a pre-septum-sealed vial before injecting the solvent.
Rationale: Solubilizing the compound immediately locks it into the liquid phase, completely eliminating inhalation hazards and stabilizing the amine salt for downstream workflows.
Protocol 2: Spill Management and Chemical Disposal
Objective: Safely neutralize and dispose of contaminated materials.
Step 1: Solid Spill Containment
Action: Do NOT sweep dry. Cover the spilled powder with a damp absorbent towel or sand[4].
Rationale: Dry sweeping aerosolizes the H335-classified irritant. Dampening the powder solubilizes the HCl salt, preventing dust formation[4].
Step 2: Surface Decontamination
Action: Wipe the area with a mild alkaline solution (e.g., 1% sodium bicarbonate), followed by deionized water.
Rationale: The bicarbonate neutralizes any residual acidic micro-environments caused by the hydrochloride salt, protecting stainless steel lab benches from pitting corrosion.
Step 3: Waste Segregation
Action: Dispose of all contaminated towels and gloves in a designated solid hazardous waste bin. Liquid waste containing the dissolved compound must be routed to the appropriate organic or aqueous waste carboy[5].
Rationale: Prevents cross-contamination and ensures compliance with environmental health and safety (EHS) incineration protocols[5].
Workflow Visualization
Workflow for handling and disposing of N,3,3-trimethylcyclobutan-1-amine hydrochloride.
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